Iotroxic Acid
Description
Properties
CAS No. |
51022-74-3 |
|---|---|
Molecular Formula |
C22H18I6N2O9 |
Molecular Weight |
1215.8 g/mol |
IUPAC Name |
3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI Key |
JXMIBUGMYLQZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Other CAS No. |
51022-74-3 |
Synonyms |
iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |
Origin of Product |
United States |
Foundational & Exploratory
Iotroxic Acid: A Technical Deep Dive into its Hepatobiliary Imaging Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, administered as meglumine iotroxate, is an iodinated contrast agent historically used for intravenous cholangiography to visualize the biliary tract.[1][2][3] Its efficacy relies on a sophisticated journey through the hepatobiliary system, a process governed by specific molecular transporters. This technical guide elucidates the mechanism of action of this compound, focusing on its hepatic uptake, intracellular transport, and biliary excretion. While direct quantitative data for this compound's interaction with specific transporters is limited in publicly available literature, this document synthesizes the established roles of key transporters in handling similar compounds to present a comprehensive and inferred mechanism.
Core Mechanism of Action
The fundamental principle behind this compound's function as a hepatobiliary contrast agent is its selective uptake by hepatocytes from the sinusoidal blood, transit across the hepatocyte, and subsequent excretion into the bile.[4][5] This process concentrates the iodine-containing molecule within the biliary system, leading to opacification on X-ray-based imaging modalities. The journey of this compound can be dissected into three key stages: sinusoidal uptake, intracellular trafficking, and canalicular efflux.
Signaling Pathway for Hepatobiliary Transport of this compound
Caption: Hepatobiliary transport pathway of this compound.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C22H18I6N2O9 | N/A |
| Molecular Weight | 1215.82 g/mol | N/A |
| Administration | Intravenous infusion | |
| Protein Binding | Less complete than ioglycamate, more than iodoxamate | |
| Primary Route of Excretion | Biliary | |
| Secondary Route of Excretion | Renal (in cases of hyperbilirubinemia) |
Comparative Data of Intravenous Cholegraphic Agents
| Feature | Iotroxate | Iodoxamate | Ioglycamate | Reference |
| General Toxicity | Lower | Higher | Higher | |
| Protein Binding | Moderate | Lower | Higher | |
| Biliary Excretion Rate | Higher | Lower | Lower | |
| Visualization (Gallbladder & Bile Ducts) | Good/Adequate (earlier onset) | Good/Adequate | Equal to iotroxate with higher iodine dose | |
| Side Effects | ~11.6% | ~16.4% | ~20.4% |
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following represent standard methodologies used to investigate the hepatobiliary transport of anionic drugs and contrast agents.
In Vitro Hepatic Uptake Assay using OATP1B1/1B3-Transfected HEK293 Cells
This experiment is designed to determine if this compound is a substrate of the hepatic uptake transporters OATP1B1 and OATP1B3.
Experimental Workflow:
Caption: Workflow for in vitro hepatic uptake assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with OATP1B1, OATP1B3, or an empty vector (mock) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic. Cells are seeded in poly-D-lysine-coated 24-well plates.
-
Uptake Experiment:
-
Cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
An uptake buffer containing this compound at various concentrations is added to the wells. Control wells contain known inhibitors of OATP1B1/1B3 (e.g., rifampicin) to determine specific uptake.
-
Uptake is initiated by incubating the plates at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of transport.
-
The uptake is terminated by rapidly washing the cells with ice-cold HBSS.
-
-
Quantification:
-
Cells are lysed, and the intracellular concentration of this compound is quantified using a validated LC-MS/MS method.
-
The amount of this compound is normalized to the protein content of each well.
-
-
Data Analysis: The uptake rate is calculated and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
In Vitro Biliary Excretion Assay using Sandwich-Cultured Human Hepatocytes (SCHH)
This assay assesses the biliary excretion of this compound.
Methodology:
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and seeded on collagen-coated plates. After attachment, they are overlaid with a layer of extracellular matrix (e.g., Matrigel) to form a sandwich culture, which promotes the formation of bile canaliculi.
-
Biliary Excretion Assay:
-
After 4-5 days in culture, the SCHH are incubated with a buffer containing this compound.
-
To differentiate between intracellular accumulation and biliary excretion, two sets of experiments are run in parallel:
-
Total Accumulation (Cells + Bile): Hepatocytes are incubated in a standard buffer.
-
Cellular Accumulation (Cells only): Hepatocytes are incubated in a calcium-free buffer, which disrupts the tight junctions of the bile canaliculi, allowing the contents to leak out.
-
-
After incubation, the cells are washed and lysed.
-
-
Quantification and Analysis: The amount of this compound in the cell lysates from both conditions is quantified by LC-MS/MS. The difference between the total accumulation and cellular accumulation represents the amount of this compound excreted into the bile. The biliary excretion index (BEI) can then be calculated.
In Vitro Canalicular Efflux Assay using MRP2-Expressing Vesicles
This experiment directly measures the transport of this compound by MRP2.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from insect or mammalian cells overexpressing human MRP2.
-
Transport Assay:
-
The vesicles are incubated with a reaction mixture containing this compound and either ATP or AMP (as a negative control).
-
The transport is initiated by the addition of the ATP/AMP solution and incubated at 37°C for a defined period.
-
The reaction is stopped by the addition of an ice-cold stop solution, and the vesicles are collected by rapid filtration.
-
-
Quantification: The amount of this compound trapped inside the vesicles is quantified. ATP-dependent transport is calculated as the difference between the amounts in the presence of ATP and AMP.
Molecular Mechanism in Detail
Sinusoidal Uptake: The Role of OATPs
The initial and rate-limiting step in the hepatic clearance of many anionic drugs is their uptake from the blood into hepatocytes. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are expressed on the basolateral (sinusoidal) membrane of human hepatocytes.
Given that this compound is a dicarboxylic acid, it is highly probable that it is a substrate for OATP1B1 and OATP1B3. This inference is supported by the fact that other hepatobiliary contrast agents, such as gadoxetate (Gd-EOB-DTPA), are known substrates of OATPs. The transport by OATPs is a sodium-independent, bidirectional facilitated diffusion process.
Canalicular Efflux: The Role of MRP2
Following uptake into the hepatocyte, this compound must be transported across the canalicular membrane into the bile. This efflux is an active, ATP-dependent process mediated by transporters of the ATP-binding cassette (ABC) superfamily. For many anionic compounds and their conjugates, the key transporter is the Multidrug Resistance-associated Protein 2 (MRP2; ABCC2).
It is hypothesized that this compound, being an organic anion, is a substrate for MRP2. This is consistent with the known role of MRP2 in the biliary excretion of a wide range of endogenous and xenobiotic organic anions, including bilirubin glucuronides and other contrast agents. The efficient transport of this compound into the bile via MRP2 is crucial for achieving a high concentration in the biliary tree, which is necessary for clear radiographic visualization.
Conclusion
The mechanism of action of this compound in hepatobiliary imaging is a classic example of transporter-mediated drug disposition. While direct experimental evidence for this compound is sparse, a strong mechanistic hypothesis can be formulated based on its chemical structure and the well-characterized roles of OATP1B1/1B3 and MRP2 in hepatic transport. This compound is likely taken up into hepatocytes from the sinusoidal blood via OATP1B1 and/or OATP1B3, followed by active efflux into the bile canaliculus by MRP2. A thorough understanding of this pathway is critical for predicting potential drug-drug interactions and for the development of future hepatobiliary imaging agents. Further in vitro and in vivo studies are warranted to definitively characterize the interaction of this compound with these key hepatic transporters and to obtain quantitative kinetic data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Physiology of biliary excretion of roentgenographic contrast media (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Purification of Iotroxic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of iotroxic acid, a dimeric iodinated contrast agent. The following sections detail the chemical principles, a plausible synthesis pathway, and comprehensive purification and quality control protocols essential for obtaining high-purity this compound suitable for research and development purposes.
Introduction to this compound
This compound, with the chemical name 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid], is a high molecular weight, iodinated compound used as a contrast medium in medical imaging. Its structure, featuring two tri-iodinated benzene rings linked by a flexible ether chain, is designed for high X-ray attenuation and biological tolerance. For research applications, a well-defined and highly purified compound is critical to ensure reproducible and reliable results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₁₈I₆N₂O₉ |
| Molecular Weight | 1215.8 g/mol |
| Appearance | Almost white powder |
| Solubility | Practically insoluble in water, benzene, and ether; freely soluble in methanol and dimethylformamide; dissolves in solutions of alkali hydroxides.[1] |
| CAS Number | 51022-74-3 |
Synthesis of this compound
The proposed synthesis of this compound involves the reaction of two equivalents of 3-amino-2,4,6-triiodobenzoic acid with one equivalent of 3,6,9-trioxaundecanedioyl dichloride . The latter can be prepared from 3,6,9-trioxaundecanedioic acid by reaction with a chlorinating agent such as thionyl chloride.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of a similar dimeric iodinated contrast agent. Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Preparation of 3,6,9-Trioxaundecanedioyl Dichloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,6,9-trioxaundecanedioic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Gently reflux the mixture until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases. This indicates the completion of the reaction.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,6,9-trioxaundecanedioyl dichloride as an oily residue. This product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate reaction vessel, dissolve 3-amino-2,4,6-triiodobenzoic acid in a suitable high-boiling inert solvent, such as dry chlorobenzene.
-
Heat the solution to reflux with vigorous stirring.
-
Slowly add a solution of 3,6,9-trioxaundecanedioyl dichloride in the same solvent to the refluxing mixture.
-
Continue heating under reflux until the evolution of hydrogen chloride gas ceases, which typically takes several hours.
-
The crude this compound will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration and wash it with the reaction solvent (chlorobenzene) and then with a low-boiling organic solvent like ether to remove impurities.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The following protocol is based on the methods described in The International Pharmacopoeia.
Experimental Protocol: Purification
-
Suspend the crude this compound in methanol.
-
Slowly add a solution of sodium hydroxide in methanol to dissolve the acid, adjusting the pH to approximately 9.0.
-
Treat the solution with activated charcoal to remove colored impurities.
-
Filter the mixture to remove the charcoal.
-
Slowly add the clear filtrate to a stirred solution of hydrochloric acid in 50% methanol to precipitate the purified this compound.
-
Collect the precipitate by filtration, wash thoroughly with water until the washings are free of chloride ions, and then dry the product under vacuum at an elevated temperature (e.g., 60-80°C).
Quality Control and Characterization
To ensure the purity and identity of the synthesized this compound, a series of analytical tests should be performed as outlined in The International Pharmacopoeia.
Table 2: Quality Control Specifications for this compound
| Test | Method | Specification |
| Identity A | Infrared Spectrophotometry | The infrared absorption spectrum is concordant with the reference spectrum of this compound. |
| Identity B | Sulfuric Acid Test | Heating with sulfuric acid evolves violet vapors of iodine. |
| Heavy Metals | Limit Test | Not more than 10 µg/g. |
| Halides | Potentiometric Titration | Not more than 40 µg/g (expressed as iodides). |
| Water | Karl Fischer Titration | Not less than 10 mg/g and not more than 30 mg/g. |
| Sulfated Ash | Gravimetric Analysis | Not more than 1.0 mg/g. |
| Primary Aromatic Amines | Colorimetric Assay | The absorbance of the test solution does not exceed that of a standard solution containing 3-amino-2,4,6-triiodobenzoic acid. |
| Assay | Oxygen Flask Combustion with Titration | 98.0% to 102.0% of C₂₂H₁₈I₆N₂O₉ (on the anhydrous basis). |
Experimental Protocol: Thin-Layer Chromatography (TLC) for Foreign Substances
This method is used to detect the presence of impurities.
-
Stationary Phase: Silica gel R6.
-
Mobile Phase: A mixture of 62 volumes of chloroform, 32 volumes of methanol, 2 volumes of anhydrous formic acid, and 6 volumes of water.
-
Sample Solution (A): 0.1 g of the synthesized this compound per mL in methanol.
-
Reference Solution (B): 0.5 mg of this compound reference standard per mL in methanol.
-
Procedure:
-
Apply 5 µL of each solution separately to the TLC plate.
-
Develop the chromatogram in a suitable chamber.
-
After removing the plate, allow it to dry in a current of air at room temperature.
-
Examine the chromatogram under ultraviolet light (254 nm).
-
-
Interpretation: Any spot obtained with solution A, other than the principal spot, should not be more intense than the spot obtained with solution B.
Conclusion
References
Pharmacokinetics and Biodistribution of Iotroxic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetics of Iotroxic Acid
The pharmacokinetic profile of this compound is tailored for its function as a cholegraphic contrast agent, ensuring its efficient transport to the liver and subsequent concentration in the bile.
Data Presentation
The following tables summarize the known pharmacokinetic parameters of this compound. It is important to note that specific quantitative values for parameters such as half-life, clearance, and volume of distribution from seminal studies were not available in the reviewed literature.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value/Description | Citation |
| Plasma Protein Binding | High, but less complete than ioglycamate and significantly more than iodoxamate. The binding is dependent on the plasma concentration. | [2] |
| Half-life (t½) | Data not available in reviewed literature. | [2] |
| Clearance (CL) | Primarily hepatic clearance. Biliary transport rate is higher than that of ioglycamate. | |
| Volume of Distribution (Vd) | Data not available in reviewed literature. | |
| Metabolism | A metabolite of this compound has been identified in fistular bile. No metabolites were found in plasma. Up to two metabolites were found in urine. |
Table 2: Excretion of this compound in Humans
| Route of Excretion | Percentage of Dose | Description | Citation |
| Biliary Excretion | Primary route of elimination. | This compound is selectively taken up by the liver and excreted into the bile. | |
| Urinary Excretion | Occurs, and is dependent on plasma concentration. Represents a smaller fraction of total elimination. | Up to 50% of the total elimination in 24-hour urine consists of unchanged drug and metabolites. |
Biodistribution of this compound
The biodistribution of this compound is central to its application, with a high concentration in the hepatobiliary system enabling clear imaging of the bile ducts and gallbladder.
Data Presentation
Quantitative biodistribution data in various tissues from animal models were not available in the reviewed literature. The following table provides a qualitative summary.
Table 3: Biodistribution of this compound
| Organ/Tissue | Concentration/Accumulation | Description | Citation |
| Liver | High | Selective uptake by hepatocytes. | |
| Gallbladder & Bile Ducts | High | Concentrated in the bile, providing high contrast for imaging. | |
| Kidney | Moderate | Involved in the urinary excretion of the compound. | |
| Plasma | High initial concentration | Bound to plasma proteins, facilitating transport to the liver. |
Experimental Protocols
Detailed experimental protocols from the original pharmacokinetic and biodistribution studies on this compound are not fully available in the current literature. However, based on standard methodologies for such studies, the following outlines the likely experimental designs.
Pharmacokinetic Studies in Humans
-
Study Design: A cohort of healthy volunteers would receive an intravenous injection of this compound.
-
Dosing: A specified dose, likely based on body weight, would be administered, often as a slow infusion to minimize adverse effects.
-
Sample Collection: Blood samples would be collected at predetermined time points post-injection. Urine and, if ethically and practically feasible (e.g., in patients with T-tube drainage), bile samples would also be collected over a defined period (e.g., 24 hours).
-
Sample Analysis: The concentration of this compound and its potential metabolites in plasma, urine, and bile would be quantified using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, given the chemical nature of the compound.
-
Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic modeling software to determine parameters such as half-life, clearance, and volume of distribution.
Biodistribution Studies in Animal Models
-
Animal Model: Rodent models, such as rats, are commonly used for biodistribution studies.
-
Dosing: A radiolabeled version of this compound (e.g., with 125I or 131I) would be administered intravenously.
-
Tissue Harvesting: At various time points post-injection, animals would be euthanized, and major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, muscle, etc.), as well as blood, urine, and bile, would be collected.
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample would be measured using a gamma counter.
-
Data Analysis: The radioactivity counts would be converted to the percentage of the injected dose per gram of tissue (%ID/g) to determine the distribution of this compound throughout the body over time.
Signaling Pathways and Transport Mechanisms
The hepatobiliary excretion of this compound is a complex process mediated by specific transporter proteins located on the sinusoidal and canalicular membranes of hepatocytes. While direct studies on this compound are limited, the transport of similar iodinated contrast agents involves Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood into hepatocytes and Multidrug Resistance-Associated Proteins (MRPs) for excretion from the hepatocytes into the bile.
Caption: Hepatobiliary transport pathway of this compound.
Conclusion
This compound exhibits a pharmacokinetic and biodistribution profile that is highly favorable for its use as a cholegraphic contrast agent. Its efficient hepatic uptake and subsequent excretion into the bile allow for high-quality imaging of the biliary system. While the foundational quantitative data from early clinical studies are not readily accessible in contemporary literature, the qualitative and comparative data clearly delineate its primary route of elimination and significant plasma protein binding. Further research, potentially involving retrospective analysis of original study data or new preclinical and clinical investigations with modern analytical techniques, would be invaluable for a more complete quantitative understanding of the pharmacokinetics of this compound. Such data would not only be of historical and academic interest but could also inform the development of new hepatobiliary-targeted drugs and imaging agents.
References
- 1. Predicting clearance in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and plasma albumen binding of this compound (Biliscopin), iodoxic acid (Endomirabil) and ioglycamine (Biligram) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iotroxamide studies in man--plasma binding, renal and biliary excretion studies in jaundiced and anicteric patients - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Iotroxic Acid: A Methodological and Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iotroxic acid, an iodinated contrast agent, has been utilized in diagnostic imaging of the biliary system. While its in vivo safety profile is documented, detailed in vitro studies on its cytotoxicity at the cellular level are not extensively available in public literature. This technical guide provides a comprehensive framework for investigating the in vitro cytotoxicity of this compound. It outlines detailed experimental protocols for key cytotoxicity assays, discusses potential signaling pathways that may be involved in this compound-induced cell death, and presents a logical workflow for such investigations. This document is intended to serve as a practical resource for researchers designing and executing in vitro toxicology studies of this compound and other contrast agents.
Introduction to this compound and In Vitro Cytotoxicity Testing
This compound, often administered as meglumine iotroxate, is a cholegraphic contrast agent.[1] Understanding its potential for direct cellular toxicity is crucial for a complete safety assessment. In vitro cytotoxicity assays are fundamental tools in toxicology, providing insights into the mechanisms by which a substance may induce cell damage or death. These assays are typically conducted on relevant cell lines, such as hepatocytes (e.g., HepG2) and cholangiocytes, which are the primary cell types exposed to this compound during its clinical use.
Experimental Protocols for In Vitro Cytotoxicity Assessment
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. Below are detailed protocols for commonly employed in vitro cytotoxicity assays.
Cell Culture
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line that retains many metabolic functions of primary hepatocytes.
-
Primary Human Hepatocytes: Provide a more physiologically relevant model but are more challenging to culture.
-
Cholangiocyte Cell Lines (e.g., H69, Mz-ChA-1): Essential for assessing direct toxicity to the biliary epithelium.
-
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assays
2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (culture medium without this compound).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2.2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Principle: LDH released from necrotic or late apoptotic cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product.[2][3][4]
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and INT) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Apoptosis Assays
2.3.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
2.3.2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.
-
Protocol:
-
Treat cells with this compound in a 96-well plate.
-
Lyse the cells to release their contents.
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial function, as a decrease in MMP is an early indicator of apoptosis.[5]
-
Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in healthy mitochondria with a high membrane potential. A decrease in MMP leads to a reduction in dye accumulation and a change in fluorescence.
-
Protocol:
-
Seed and treat cells with this compound.
-
Incubate the cells with the MMP-sensitive dye.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.
-
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 1 | 92 ± 6.1 | 85 ± 5.9 | 78 ± 6.3 |
| 10 | 75 ± 7.2 | 60 ± 6.8 | 45 ± 7.1 |
| 100 | 40 ± 8.1 | 25 ± 7.5 | 15 ± 6.9 |
| 1000 | 15 ± 5.8 | 5 ± 4.2 | 2 ± 3.1 |
Table 2: this compound-Induced Cytotoxicity (LDH Assay)
| Concentration (µM) | 24h (% Cytotoxicity ± SD) | 48h (% Cytotoxicity ± SD) | 72h (% Cytotoxicity ± SD) |
| Vehicle Control | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 0.1 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |
| 1 | 15 ± 2.5 | 25 ± 3.2 | 38 ± 4.1 |
| 10 | 35 ± 4.1 | 55 ± 5.3 | 70 ± 6.2 |
| 100 | 65 ± 5.9 | 80 ± 6.8 | 90 ± 7.5 |
| 1000 | 90 ± 6.5 | 95 ± 5.1 | 98 ± 4.3 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptosis (24h) | % Late Apoptosis (24h) | % Necrosis (24h) |
| Vehicle Control | 2.1 | 1.5 | 0.8 |
| 10 | 15.4 | 5.2 | 1.2 |
| 100 | 35.8 | 18.7 | 3.5 |
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams are crucial for understanding complex experimental procedures and biological pathways.
Potential Signaling Pathways in this compound Cytotoxicity
While specific pathways for this compound are not established, based on the mechanisms of other hepatotoxic compounds, the following pathways are plausible areas of investigation:
-
Oxidative Stress: Iodinated contrast media can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.
-
Mitochondrial Dysfunction: As suggested by the MMP assay, this compound may directly target mitochondria, leading to a decrease in membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, apoptosis.
-
ER Stress: The endoplasmic reticulum (ER) is involved in protein folding and calcium homeostasis. Disruption of these processes by xenobiotics can lead to ER stress and trigger the unfolded protein response (UPR), which can culminate in apoptosis.
-
Inflammatory Signaling: In vivo, contrast agents can trigger inflammatory responses. In vitro, it would be relevant to investigate if this compound can induce the expression of pro-inflammatory cytokines in hepatocytes or cholangiocytes, which could contribute to cell death.
Conclusion
This technical guide provides a robust framework for the in vitro investigation of this compound cytotoxicity. The detailed protocols for a panel of cytotoxicity and apoptosis assays, along with the suggested signaling pathways for investigation, offer a comprehensive approach for researchers in the field of toxicology and drug development. The generation of such in vitro data is essential for a thorough understanding of the cellular effects of this compound and for the overall safety assessment of this and other contrast agents. Further research is warranted to elucidate the specific molecular mechanisms underlying the potential cytotoxicity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
An In-depth Technical Guide on the Solubility and Stability of Iotroxic Acid in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, a di-ionic dimeric iodinated contrast agent, is a critical component in certain diagnostic imaging procedures, particularly those involving the biliary system.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, most notably its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support research, development, and formulation activities. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and overall performance. This compound exhibits varied solubility across different solvent types.
Qualitative Solubility Profile
General qualitative descriptors for the solubility of this compound have been reported in pharmacopeial monographs. A summary of this information is provided below.
-
Aqueous Solubility: Practically insoluble in water.[3] One source provides a calculated water solubility of 0.0047 mg/mL, while another indicates a measured solubility of 304 mg/L (0.304 mg/mL) at 20°C.[4][5] This discrepancy highlights the importance of experimental verification.
-
Organic Solvent Solubility: It is described as freely soluble in methanol and dimethylformamide (DMF), and practically insoluble in benzene and ether.
-
Alkaline Solutions: this compound dissolves in solutions of alkali hydroxides.
Quantitative Solubility Data
| Solvent/System | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Water | Not Specified | 0.0047 | Calculated (ALOGPS) | |
| Water | 20 | 0.304 | Not Specified | |
| Methanol | Not Specified | ≥ 100 | Inferred from TLC protocol | |
| Dimethylformamide (DMF) | Not Specified | Freely Soluble (>100) | Qualitative Description | |
| Solutions of Alkali Hydroxides (e.g., NaOH) | Not Specified | Soluble | Qualitative Description | |
| Benzene | Not Specified | Practically Insoluble (<0.1) | Qualitative Description | |
| Diethyl Ether | Not Specified | Practically Insoluble (<0.1) | Qualitative Description |
Note: "Freely Soluble" is defined as 1 part of solute dissolving in 1 to 10 parts of solvent, which for a solid translates to a solubility of 100-1000 mg/mL. "Practically Insoluble" is defined as >10,000 parts of solvent required for 1 part of solute, translating to a solubility of <0.1 mg/mL.
Stability of this compound
The chemical stability of this compound is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
General Stability and Storage
This compound should be stored in a well-closed container and protected from light. It has been noted that the substance is gradually colored by light, indicating potential photosensitivity.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific degradation pathways for this compound are not extensively documented, a study on the biotransformation of this compound in humans did detect a metabolite in the bile, suggesting in vivo degradation. The primary amide linkages and the ether bond in the this compound molecule are potential sites for hydrolytic cleavage under acidic or basic conditions. The iodinated benzene rings may be susceptible to photolytic degradation.
The following sections outline plausible degradation pathways that could be investigated through forced degradation studies.
Experimental Protocols
Detailed and robust experimental protocols are necessary for the accurate determination of solubility and stability. The following are representative methodologies that can be adapted for this compound.
Equilibrium Solubility Determination
This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, dimethylformamide, 0.1 N NaOH)
-
Shaking incubator or water bath
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of this compound.
Forced Degradation (Stress Testing)
This protocol outlines a general approach for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Methanol, Dimethylformamide
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl in a suitable solvent (e.g., methanol-water mixture). Incubate at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH in a suitable solvent. Incubate at room temperature or a slightly elevated temperature. Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Monitor the degradation over time by HPLC.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples by HPLC.
-
Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 70°C). Analyze the sample at different time points.
Logical Flow of Forced Degradation Studies:
Caption: Logical flow diagram for conducting forced degradation studies on this compound.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, the scarcity of comprehensive quantitative data underscores the need for further experimental investigation. The provided experimental protocols offer a starting point for researchers to generate robust and reliable data, which is essential for the formulation development and quality control of this compound-containing products. Future studies should focus on generating precise solubility values in various pharmaceutically relevant solvents and elucidating the specific degradation pathways and products under a range of stress conditions.
References
The Early Development of Iotroxic Acid: A Technical Overview
Foreword: This document provides a detailed technical guide on the early research and discovery of iotroxic acid, a diionic dimeric iodinated contrast agent. It is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of cholegraphic contrast media. The information presented is based on available scientific literature from the period of its development and initial clinical use.
Introduction and Discovery
This compound, primarily known in its meglumine salt form as meglumine iotroxate (trade name Biliscopin), was a significant development in the field of intravenous cholegraphy. First synthesized in 1976, it emerged as a second-generation contrast agent for the radiographic visualization of the gallbladder and biliary tract.[1] Its development was likely driven by the German pharmaceutical company Schering AG, a major innovator in contrast media at the time. The research and clinical evaluation of this compound in the mid-1970s were documented by researchers such as W. Mützel and V. Taenzer, who were probably associated with Schering AG.
This compound is chemically classified as 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid]. As a diionic dimer, it represented an advancement over earlier monomeric contrast agents, offering improved imaging characteristics and a better safety profile.
Mechanism of Action
The fundamental mechanism of action for this compound is its ability to opacify the biliary system to X-rays.[2] This is achieved through the six iodine atoms in its molecular structure.[1] Following intravenous administration, this compound is selectively taken up by hepatocytes and excreted into the bile.[2] This hepatobiliary excretion pathway leads to a high concentration of the iodine-containing compound within the gallbladder and bile ducts. When exposed to X-rays, the iodine atoms absorb the radiation, creating a high-contrast image that allows for detailed visualization of the biliary anatomy.[2] This enables the diagnosis of conditions such as gallstones, blockages, or tumors.
The following diagram illustrates the logical flow from administration to imaging:
Experimental Protocols
Detailed experimental protocols from the initial discovery and development phase of this compound are not fully available in the public domain literature. However, based on publications from the era, the following methodologies were employed in its early clinical evaluation.
Synthesis of this compound
A specific, detailed experimental protocol for the original synthesis of this compound by its inventors is not available in the searched scientific literature or patent databases. The synthesis would have involved the creation of the tri-iodinated benzoic acid monomers and their subsequent linkage via an ether-containing diamide chain.
Early Clinical Trial Methodology for Intravenous Cholangiography
Early clinical studies of meglumine iotroxate were typically comparative, double-blind trials against existing cholegraphic agents. The general procedure for intravenous cholangiography during the 1970s involved the following steps:
-
Patient Preparation: Patients were typically required to fast for at least six hours prior to the examination to ensure an empty stomach and a concentrated gallbladder.
-
Contrast Administration: Meglumine iotroxate was administered via a slow intravenous injection.
-
Radiographic Imaging: A series of X-ray images of the right upper abdomen were taken at specific time intervals after the injection to visualize the opacification of the bile ducts and gallbladder. Tomography was often used to obtain clearer images by blurring out overlying structures.
Biotransformation Studies
In a 1976 study by W. Mützel, V. Taenzer, and R. Wolf, the biotransformation of ¹³¹I-labeled this compound was investigated in humans. The experimental protocol involved:
-
Administration: ¹³¹I-labeled this compound was administered to human subjects.
-
Sample Collection: Plasma, urine, and bile (from fistulas) were collected over a 24-hour period.
-
Analysis: The collected samples were analyzed for the presence of the parent compound and any metabolites using thin-layer chromatography. It was found that no metabolites were present in the plasma. In urine, up to two metabolites were found in addition to the unchanged this compound. A single metabolite was identified in the fistular bile.
The workflow for this biotransformation study can be visualized as follows:
Quantitative Data from Early Research
The early clinical research on this compound provided valuable quantitative data regarding its pharmacokinetics and safety profile, particularly in comparison to other available contrast agents of the time.
| Parameter | This compound (Biliscopin) | Iodoxamic Acid (Endobil) | Ioglycamic Acid (Biligram) | Reference |
| Plasma Protein Binding | Significantly more than iodoxamate | Less than iotroxate and ioglycamate | More complete than iotroxate | |
| Biliary Transport Rate | Higher than ioglycamate | Higher than ioglycamate | Lower than iotroxate and iodoxamate | |
| Maximal Iodine Concentration in Gallbladder | Higher than ioglycamate | Higher than ioglycamate | Lower than iotroxate and iodoxamate | |
| Urinary Excretion | Dependent on plasma concentration | Not specified | Dependent on plasma concentration |
Signaling Pathways
The concept of drug interaction with specific signaling pathways was not a primary focus of pharmacological research for diagnostic agents in the 1970s. The research on this compound was centered on its pharmacokinetic properties and its function as an X-ray absorbing agent. There is no information in the reviewed literature to suggest that any specific signaling pathways were investigated in relation to the mechanism of action or side effects of this compound during its early development.
Conclusion
References
Iotroxic Acid: A Technical Guide for the Iodinated Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, also known by trade names such as Biliscopin, is a dimeric, ionic, iodinated contrast agent utilized primarily for radiographic imaging of the hepatobiliary system.[1][2] Its chemical structure, rich in iodine, provides the necessary radiopacity for the visualization of the bile ducts and gallbladder, aiding in the diagnosis of conditions such as cholelithiasis and biliary obstruction.[3] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, pharmacokinetics, mechanism of action, synthesis, and protocols for its evaluation.
Physicochemical Properties
This compound is a complex organic molecule with specific properties that govern its behavior as a contrast agent. A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid] | [2] |
| Molecular Formula | C22H18I6N2O9 | [2] |
| Molecular Weight | 1215.818 g/mol | |
| Appearance | Almost white powder | |
| Solubility | - Practically insoluble in water, benzene, and ether- Freely soluble in methanol and dimethylformamide- Dissolves in solutions of alkali hydroxides | |
| pKa (Strongest Acidic) | 2.02 (Predicted) | |
| logP | 3.42 (Predicted) |
Mechanism of Action and Pharmacokinetics
The diagnostic efficacy of this compound is rooted in the high atomic number of its six iodine atoms, which allows for the attenuation of X-rays. Following intravenous administration, this compound is selectively taken up by hepatocytes. This hepatic uptake is a critical step, leading to its excretion into the bile, thereby opacifying the biliary tract for radiographic visualization.
Pharmacokinetic Profile
While specific quantitative human pharmacokinetic parameters for this compound, such as clearance rate, volume of distribution, and a precise elimination half-life, are not extensively detailed in readily available literature, a qualitative and semi-quantitative profile can be described.
Table 2: Pharmacokinetic Parameters of this compound (Meglumine Salt)
| Parameter | Observation | Source(s) |
| Administration | Slow intravenous infusion | |
| Plasma Protein Binding | 60-90% (concentration dependent) | |
| Primary Route of Excretion | Hepatic, into the bile | |
| Secondary Route of Excretion | Renal (in cases of impaired liver function) |
This compound exhibits significant, concentration-dependent binding to plasma proteins, ranging from 60-90%. Its primary route of elimination is through hepatic excretion into the bile, with a higher rate of biliary excretion noted compared to some other cholegraphic agents. In individuals with impaired liver function, renal excretion becomes a more prominent pathway for elimination.
Biliary Excretion Pathway
The selective transport of this compound from the blood into the bile is a carrier-mediated process involving transporters on the sinusoidal and canalicular membranes of hepatocytes. While direct studies on this compound are limited, the transport of similar anionic drugs and bile acids is well-characterized and involves Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood into hepatocytes, and the Bile Salt Export Pump (BSEP) for excretion from the hepatocyte into the bile.
Figure 1: Proposed biliary excretion pathway of this compound.
Experimental Protocols
Synthesis and Purification of this compound
The following protocol is a general method for the synthesis and purification of this compound.
Synthesis Workflow:
Figure 2: Workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Condensation: To a suspension of anhydrous 3-amino-2,4,6-triiodobenzoic acid in dimethylacetamide, slowly add 3,6,9-trioxaundecanedioic acid dichloride while stirring. The temperature will rise to approximately 50°C as the reactants dissolve. Continue stirring the solution overnight.
-
Precipitation: Add the reaction solution dropwise to a dilute solution of sodium hydroxide. Subsequently, cautiously add hydrochloric acid to precipitate the crude product.
-
Isolation of Crude Product: Filter the precipitate, wash with water, and dry to obtain the crude this compound.
-
Purification via Sodium Salt Formation: Dissolve the crude product in methanol and slowly add a concentrated sodium hydroxide solution until the pH of a diluted test portion is between 8 and 9. Stir the mixture overnight to allow the sodium salt of this compound to crystallize.
-
Isolation of Sodium Salt: Filter the crystallized sodium salt, wash with methanol, and dry.
-
Final Purification: Dissolve the sodium salt in water and treat with activated carbon to remove impurities. Add concentrated hydrochloric acid until the pH reaches 1 to precipitate the pure this compound.
-
Final Product Isolation: Filter the precipitate, wash thoroughly with water, and dry at 50°C to yield the pure this compound.
In-Vivo Evaluation: Intravenous Cholangiography in an Animal Model (Rat)
This protocol outlines a general procedure for evaluating the efficacy of this compound as a cholangiographic agent in a rat model.
Experimental Workflow:
Figure 3: General workflow for in-vivo evaluation of this compound.
Methodology:
-
Animal Model: Utilize healthy adult rats (e.g., Wistar strain). Anesthetize the animals according to approved institutional protocols.
-
Contrast Agent Administration: Prepare a sterile solution of meglumine iotroxate. Administer the solution via a tail vein catheter as a slow intravenous infusion. The dose should be determined based on preliminary studies, with a typical range for hepatobiliary contrast agents in rats being around 10-30 µmol/kg.
-
Imaging Protocol:
-
Acquire baseline (pre-contrast) T1-weighted magnetic resonance (MR) images or computed tomography (CT) scans of the liver and biliary region.
-
Following contrast administration, acquire a series of dynamic T1-weighted MR images or CT scans at various time points (e.g., 10, 30, 60, and 90 minutes post-injection) to monitor the enhancement of the biliary tree.
-
-
Data Analysis:
-
Measure the signal intensity or density of the common bile duct and intrahepatic ducts on the post-contrast images and compare them to pre-contrast values.
-
Assess the time to achieve maximum opacification of the biliary system.
-
Evaluate the contrast-to-noise ratio between the bile ducts and the surrounding liver parenchyma.
-
-
(Optional) Bile Collection: For direct quantification of biliary excretion, the common bile duct can be cannulated for bile collection at timed intervals following contrast administration. The concentration of this compound in the collected bile can then be determined.
-
(Optional) Pharmacokinetic Sampling: Collect blood samples at various time points after administration to determine the plasma concentration-time profile of this compound.
Quality Control
For parenteral use, this compound must adhere to stringent quality control standards as outlined in pharmacopoeias. Key tests include:
-
Identity: Confirmation of the chemical structure, typically using infrared spectroscopy.
-
Purity: Assessment of related substances and impurities, often by thin-layer chromatography or high-performance liquid chromatography.
-
Assay: Determination of the content of this compound, for example, by titration of the liberated iodine after combustion.
-
Sterility: Testing for the absence of viable microorganisms.
-
Pyrogens/Endotoxins: Ensuring the absence of fever-inducing substances.
-
Particulate Matter: Examination for the presence of undissolved particles.
Safety and Tolerability
This compound is generally well-tolerated, with uncommon side effects that may include vomiting, skin flushing, headache, and itchiness. As with all iodinated contrast media, there is a risk of allergic reactions, and it is contraindicated in patients with a known iodine allergy. Due to its primary route of excretion, caution is advised in patients with severe hepatic dysfunction.
Conclusion
This compound remains a relevant compound in the field of diagnostic imaging, particularly for its specific application in cholangiography. This technical guide has provided a comprehensive overview of its fundamental properties, mechanisms, and the experimental approaches for its synthesis and evaluation. While a valuable tool, further research to fully elucidate its quantitative pharmacokinetic profile and specific interactions with hepatic transporters would be beneficial for a more complete understanding of its disposition in the body.
References
Methodological & Application
Application Notes and Protocols for Intravenous Cholangiography with Iotroxic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, also known by the trade name Biliscopin, is an iodinated contrast medium utilized for radiographic visualization of the biliary system (cholangiography).[1] Its primary mechanism of action is based on the high atomic number of iodine, which attenuates X-rays, thereby rendering the bile ducts and gallbladder radiopaque.[1] Following intravenous administration, this compound is selectively taken up by hepatocytes and subsequently excreted into the bile, allowing for detailed imaging of the biliary tract.[1] This property makes it a valuable tool in preclinical research for evaluating biliary anatomy, identifying obstructions, and assessing hepatobiliary function in various animal models.
These application notes provide detailed protocols for intravenous cholangiography using this compound in canine and rodent models, based on published preclinical studies. All personnel should be adequately trained in animal handling, anesthesia, and imaging techniques.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound (meglumine iotroxate) in animal models for intravenous cholangiography.
Table 1: Recommended Dosing and Imaging Parameters for Intravenous Cholangiography in Dogs
| Parameter | Value | Reference |
| Animal Model | Dog (Healthy, Anesthetized) | [2] |
| Contrast Agent | Meglumine Iotroxate | [2] |
| Recommended Dose | 2 ml/kg | |
| Administration | Intravenous (IV) drip infusion over 10 minutes | |
| Imaging Modality | Computed Tomography (CT) | |
| Optimal Imaging Time | 20 - 40 minutes post-administration | |
| Mean CT Value in Common Bile Duct | 315 Hounsfield Units (HU) |
Note: A dose of 1 ml/kg was found to be insufficient for adequate visualization of the biliary duct system in dogs.
Table 2: Safety and Toxicity Data for this compound
| Parameter | Value | Animal Model | Reference |
| Intravenous LD50 | Significantly better than iodipamide, ioglycamic, and iodoxamic acids | Rat | |
| General Tolerance | Excellent, with less deleterious effect on membranes compared to iodipamide | Rat | |
| Neurotoxicity | Distinctly lower than iodoxamic acid | Rat | |
| Cardiovascular Effects | Weaker than ioglycamic acid and high doses of iodoxamic acid | Cat |
Experimental Protocols
Protocol 1: Intravenous CT Cholangiography in the Canine Model
This protocol is based on a study optimizing meglumine iotroxate dosage for CT cholangiography in dogs.
1. Animal Preparation:
- Healthy adult dogs should be selected for the procedure.
- Animals should be fasted for at least 12 hours prior to the procedure to ensure an empty stomach and a filled gallbladder.
- Anesthesia should be induced and maintained throughout the procedure according to institutional guidelines.
2. Contrast Administration:
- Administer meglumine iotroxate at a dose of 2 ml/kg.
- The contrast medium should be delivered via an intravenous catheter as a drip infusion over a period of 10 minutes.
3. Imaging:
- Computed tomography (CT) is the imaging modality of choice for this protocol.
- Perform a baseline (pre-contrast) scan of the abdominal region.
- Initiate post-contrast scanning 20 minutes after the completion of the contrast infusion.
- The optimal imaging window for visualizing the biliary duct system is between 20 and 40 minutes post-administration.
- Acquire axial images with a slice thickness of 1.5 mm to 2.5 mm.
- Three-dimensional (3D) reconstructions can be generated from the raw data for enhanced visualization of the biliary anatomy.
4. Post-Procedure Care:
- Monitor the animal during recovery from anesthesia.
- Ensure adequate hydration to facilitate the clearance of the contrast agent.
Protocol 2: General Guidelines for Intravenous Cholangiography in the Rodent Model (Rat)
1. Animal Preparation:
- Use healthy adult rats of the desired strain.
- Fast the animals for 4-6 hours prior to the procedure.
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine) according to approved protocols.
2. Contrast Administration:
- This compound has a high tolerance in rats, with a favorable LD50 compared to other cholangiographic agents.
- A starting point for dose-finding studies could be extrapolated from the canine dose, taking into account metabolic differences. A lower starting dose (e.g., 0.5-1 ml/kg) administered via the tail vein is suggested.
- The injection should be administered slowly to minimize the risk of adverse reactions.
3. Imaging:
- Standard X-ray or micro-CT can be used for imaging.
- Acquire a pre-contrast image.
- Post-contrast images should be acquired at multiple time points (e.g., 10, 20, 30, and 40 minutes) to determine the peak opacification of the biliary tract.
4. Post-Procedure Care:
- Keep the animal warm and monitor until fully recovered from anesthesia.
- Provide easy access to food and water.
Visualizations
Experimental Workflow and Signaling Pathways
As this compound is a contrast agent and not a therapeutic drug that modulates specific signaling pathways, a traditional signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the experimental workflow for intravenous cholangiography and a conceptual diagram of hepatocyte uptake of contrast agents.
Caption: Experimental workflow for intravenous cholangiography in animal models.
Caption: Conceptual diagram of hepatocyte uptake and excretion of this compound.
References
Application Notes and Protocols for Iotroxic Acid in Biliary Tract CT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iotroxic acid, a radiopaque contrast agent, for the computed tomography (CT) imaging of the biliary tract. Detailed protocols and quantitative data are presented to guide researchers and clinicians in the effective application of this contrast medium for visualizing hepatobiliary structures.
Introduction
This compound, also known by the trade name Biliscopin, is an iodinated contrast medium utilized in diagnostic imaging procedures such as intravenous cholangiography and CT scans to enhance the visibility of internal structures.[1] Its primary application lies in the detailed imaging of the biliary tract, including the gallbladder and bile ducts, to aid in the diagnosis of abnormalities like blockages, stones, or tumors.[1] The iodine content of this compound attenuates X-rays, rendering the structures containing the agent more defined on the resulting images.[1]
Mechanism of Action
Upon intravenous administration, this compound is selectively taken up by the liver and subsequently excreted into the bile.[1] This targeted excretion pathway allows for the concentration of the contrast agent within the biliary system, providing clear and distinct images of the biliary ducts and gallbladder during X-ray or CT imaging.[1] The mechanism of action relies on the principle of X-ray absorption by the iodine atoms within the this compound molecule.
The following diagram illustrates the physiological pathway of this compound for biliary tract imaging:
Caption: Physiological pathway of this compound.
Experimental Protocols
Human Studies Protocol for Drip Infusion CT Cholangiography
This protocol is based on studies evaluating the use of meglumine iotroxate for CT cholangiography in patients with suspected obstructive biliary disease.
Patient Preparation:
-
Patients may be required to fast for several hours prior to the procedure to ensure optimal imaging results.
Contrast Administration:
-
Meglumine iotroxate (e.g., Biliscopin) is administered via intravenous drip infusion.
-
The infusion rate is adjusted based on the patient's serum bilirubin levels to optimize concentration in the bile and stay within the excretory capacity of the hepatocytes.
Imaging Protocol:
-
CT imaging is performed following the completion of the contrast medium infusion.
-
The optimal imaging window is generally between 30 minutes to an hour after administration. In some studies, imaging was performed 30 minutes after the drip infusion of 100 ml of meglumine iotroxate.
-
Two-dimensional axial images are acquired with a slice thickness of 1.5 mm or 2.5 mm.
-
Three-dimensional images can be reconstructed from the raw data using methods like the surface reconstruction method for enhanced visualization.
The following workflow diagram outlines the key steps in a clinical CT cholangiography protocol:
References
Application Notes and Protocols for Iotroxic Acid in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, typically administered as meglumine iotroxate, is an iodinated contrast agent used for radiographic imaging of the biliary system (cholangiography). In preclinical research, accurate dosage calculation and well-defined experimental protocols are crucial for obtaining reliable and reproducible data on its efficacy and safety. These application notes provide a comprehensive overview of dosage considerations, experimental methodologies, and potential cellular mechanisms of this compound based on available preclinical data.
Data Presentation: Quantitative Preclinical Data for this compound
Due to the limited availability of specific quantitative data in the public domain for this compound, this section presents a summary of the available information. Researchers are encouraged to perform dose-ranging studies to determine optimal and toxic doses for their specific animal models and experimental setups.
Table 1: Acute Toxicity Data for this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Intravenous | LD50 | Not specified, but noted to be significantly better (higher tolerance) than reference iodinated contrast agents. | [1] |
Table 2: Reported Preclinical Dosing and Effects of Meglumine Iotroxate
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Cat | Intravenous | 72 mg/kg | Opacification of the gallbladder and bile duct 20 minutes after administration. Side effects included licking, vomiting, and slight, transient elevation in ALT or AST 24 hours post-administration. | [2] |
Experimental Protocols
Acute Toxicity Study (LD50 Determination) - General Protocol
This protocol is a general guideline for determining the acute toxicity (LD50) of a substance like this compound in rodents and should be adapted based on institutional guidelines and specific experimental needs.
Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration in rats.
Materials:
-
This compound (meglumine iotroxate solution)
-
Wistar rats (equal numbers of males and females)
-
Sterile saline solution (vehicle)
-
Syringes and needles for intravenous injection
-
Animal weighing scales
-
Cages with appropriate housing conditions
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Grouping: Divide the animals into several dose groups (e.g., 5-6 groups) with an equal number of males and females in each group. Include a control group receiving only the vehicle (sterile saline).
-
Dose Preparation: Prepare different concentrations of this compound in sterile saline to administer a range of doses. The dose range should be selected based on preliminary range-finding studies.
-
Administration: Administer a single intravenous (tail vein) injection of the designated dose of this compound or vehicle to each animal. The volume of injection should be kept constant across all groups.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days.
-
Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and any mortality. Record the time of death for any animal that dies.
-
Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).
-
LD50 Calculation: Calculate the LD50 value using a validated statistical method (e.g., Probit analysis).
Intravenous Cholangiography in a Rodent Model
This protocol provides a general framework for performing intravenous cholangiography using a contrast agent like this compound in rats.
Objective: To visualize the biliary system of a rat using this compound as a contrast agent.
Materials:
-
This compound (meglumine iotroxate solution)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Imaging equipment (e.g., X-ray or micro-CT scanner)
-
Catheter for intravenous administration
-
Heating pad to maintain animal body temperature
-
Animal monitoring equipment
Procedure:
-
Animal Preparation: Fast the animal overnight (with access to water) to ensure an empty gallbladder. Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Catheterization: Place a catheter in a suitable vein (e.g., tail vein or jugular vein) for the administration of the contrast agent.
-
Baseline Imaging: Acquire baseline radiographic images of the abdominal region before the injection of the contrast agent.
-
Contrast Administration: Administer this compound intravenously. The dose should be determined from pilot studies, but a starting point could be extrapolated from doses used in other species (e.g., the 72 mg/kg used in cats[2]). The infusion should be performed slowly to minimize potential adverse effects.
-
Dynamic Imaging: Acquire a series of images at different time points post-injection (e.g., 5, 15, 30, 60, and 90 minutes) to visualize the uptake of the contrast agent by the liver and its excretion into the biliary tract and gallbladder.
-
Image Analysis: Analyze the images to assess the degree of opacification of the bile ducts and gallbladder, and to identify any abnormalities.
-
Recovery: After the imaging procedure, allow the animal to recover from anesthesia in a warm and clean environment.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of iodinated contrast media-induced endothelial cell injury.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Iotroxic Acid Administration in Gallbladder Opacification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, also known by its salt form meglumine iotroxate and trade name Biliscopin, is an iodinated contrast agent utilized for diagnostic imaging of the hepatobiliary system.[1][2] Administered intravenously, it is selectively taken up by the liver and excreted into the bile, allowing for opacification of the gallbladder and biliary ducts for visualization via X-ray or computed tomography (CT).[1][2][3] These application notes provide detailed protocols for the administration of this compound in gallbladder opacification studies, compiled from clinical and research data.
Mechanism of Action
The diagnostic efficacy of this compound is attributed to its iodine content, which attenuates X-rays, rendering the gallbladder and bile ducts radiopaque. Following intravenous infusion, this compound binds to plasma proteins and is transported to the liver. Hepatocytes selectively take up the compound from the sinusoidal blood. It is then transported across the hepatocyte and secreted into the bile canaliculi. This process concentrates the contrast agent within the biliary system, enabling clear visualization of the gallbladder and biliary tract anatomy.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the administration of this compound for gallbladder opacification.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Drug | Meglumine Iotroxate (Biliscopin) | |
| Typical Dose | 100 mL | |
| Concentration | 105 mg/mL meglumine iotroxate | |
| Iodine Content | 5.0 g per 100 mL dose | |
| Administration Route | Slow Intravenous (IV) Infusion | |
| Infusion Time | 30 - 60 minutes |
Table 2: Imaging and Efficacy
| Parameter | Value | Reference |
| Peak Imaging Window | 30 - 60 minutes post-infusion | |
| Optimal Opacification | Serum Bilirubin < 30 µmol/L | |
| CT Cholangiography Sensitivity | 86-93% for choledocholithiasis | |
| CT Cholangiography Specificity | 94-100% for choledocholithiasis |
Table 3: Adverse Effects
| Parameter | Incidence Rate | Common Manifestations | Reference |
| Overall Adverse Reactions | ~0.7% - 3.4% | Pruritus, rash, hives, nausea | |
| Comparative Side Effects | Iotroxate: 11.6%Iodoxamate: 16.4%Ioglycamate: 20.4% | Not specified |
Experimental Protocols
Protocol 1: Standard Intravenous Cholangiography (IVC)
This protocol outlines the standard procedure for gallbladder opacification using this compound in a clinical or research setting.
1. Patient/Subject Preparation:
-
Fasting for a minimum of 4-6 hours prior to the procedure is required to ensure a filled and static gallbladder.
-
Adequate hydration should be ensured to facilitate the eventual renal clearance of the contrast agent.
-
A thorough medical history should be obtained, with particular attention to iodine allergies, renal and hepatic function, and current medications.
-
Discontinue metformin and other potentially interacting medications as per institutional guidelines.
2. This compound Administration:
-
Administer a 100 mL dose of meglumine iotroxate (5.0 g iodine) via a slow intravenous infusion.
-
The infusion should be delivered over a period of 30 to 60 minutes to optimize biliary concentration and minimize adverse reactions.
3. Imaging:
-
Imaging of the right upper quadrant should commence approximately 30 minutes after the completion of the infusion.
-
The peak window for gallbladder and biliary duct opacification is generally between 30 and 60 minutes post-infusion.
-
For CT cholangiography, a non-contrast scan of the abdomen and pelvis is performed initially, followed by a second acquisition 60 minutes after the start of the this compound infusion.
-
Post-processing with 3D, volume rendering, and maximum-intensity projection can be utilized for detailed anatomical evaluation.
Protocol 2: Bilirubin-Adjusted Infusion for CT Cholangiography
This protocol is adapted for subjects with elevated serum bilirubin levels to optimize the chances of successful biliary opacification.
1. Pre-procedure:
-
Measure serum bilirubin concentration prior to the examination.
-
Optimal opacification is achieved when bilirubin levels are below 30 µmol/L.
2. Infusion Rate Adjustment:
-
The infusion time of the 100 mL meglumine iotroxate dose is adjusted based on the serum bilirubin level, as detailed in the study by Persson et al. (2006). The principle is to prolong the infusion time for higher bilirubin levels to avoid overwhelming the excretory capacity of the hepatocytes.
-
The contrast agent may be diluted with isotonic sodium chloride to accommodate longer infusion times.
3. Imaging:
-
CT scanning should begin immediately after the completion of the adjusted infusion.
Visualizations
References
Application Notes and Protocols for In Vivo Experimental Use of Meglumine Iotroxate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary in vivo application of meglumine iotroxate as a contrast agent for computed tomography (CT) cholangiography. The protocols are detailed for canine and feline models, based on published veterinary studies.
Primary Application: Biliary System Imaging
Meglumine iotroxate is an iodinated, intravenous contrast agent specifically designed for opacification of the biliary tree.[1][2] Its principal experimental and clinical application is in CT cholangiography to visualize the anatomy and patency of the hepatic, cystic, and common bile ducts, as well as the gallbladder.[1][2]
Mechanism of Action: Following intravenous administration, meglumine iotroxate is preferentially taken up by hepatocytes from the sinusoidal blood. It is then excreted into the bile, allowing for detailed imaging of the biliary system. While the precise transporters have not been fully elucidated for meglumine iotroxate, the hepatic uptake of similar anionic contrast agents is mediated by Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of meglumine iotroxate.
Table 1: In Vivo Efficacy and Dosing in Animal Models
| Animal Model | Application | Dosage | Administration | Time to Opacification | Imaging Window | Reference |
| Feline (Cat) | CT Cholangiography | 72 mg/kg | Intravenous (IV) | 20 minutes | Not specified | [3] |
| Feline (Cat) | CT Cholangiography | Not specified | IV drip infusion over 30 min | Not specified | Not specified | |
| Canine (Dog) | CT Cholangiography | 2 ml/kg | IV infusion over 10 min | Not specified | 20-40 minutes post-infusion |
Table 2: CT Attenuation Values in Feline Model
| Condition | Measurement Location | Mean Attenuation (Hounsfield Units ± SD) | Reference |
| Healthy | Bile Duct | 271 ± 37 HU | |
| Cholelithiasis (no obstruction) | Bile Duct | 249 ± 53 HU | |
| Cholelithiasis (no obstruction) | Cholelith | 167 ± 28 HU | |
| Cholelithiasis (with obstruction) | Cholelith | 933 ± 119 HU |
Table 3: Adverse Reactions in Human Clinical Studies (Comparative)
| Contrast Agent | Study Population (n) | Incidence of Side Effects | Reference |
| Meglumine Iotroxate | 400 | 11.6% | |
| Meglumine Iodoxamate | 400 | 16.4% | |
| Meglumine Iotroxate | 97 | 10.3% | |
| Meglumine Ioglycamate | 98 | 20.4% |
Experimental Protocols
Protocol 1: CT Cholangiography in a Feline Model
Objective: To visualize the biliary system in cats for anatomical assessment or diagnosis of biliary obstruction.
Materials:
-
Meglumine iotroxate (e.g., Biliscopin®)
-
Anesthetic agents (e.g., ketamine, xylazine, or isoflurane)
-
Intravenous catheter and infusion set
-
Computed Tomography (CT) scanner
Procedure:
-
Animal Preparation: Fast the cat for 12 hours prior to the procedure to reduce gastrointestinal content.
-
Anesthesia: Anesthetize the cat using a suitable protocol. Anesthesia is required to prevent motion artifacts during imaging.
-
Catheterization: Place an intravenous catheter in a peripheral vein (e.g., cephalic vein).
-
Contrast Administration: Administer meglumine iotroxate at a dose of 72 mg/kg intravenously. Alternatively, a drip infusion over 30 minutes can be performed.
-
Imaging:
-
Acquire a pre-contrast CT scan of the abdomen.
-
Post-contrast CT scans can be initiated as early as 20 minutes after administration, as this is when opacification of the gallbladder and bile duct has been observed.
-
-
Post-Procedure Monitoring:
-
Monitor the cat for adverse reactions such as licking and vomiting, which have been observed immediately after administration.
-
Collect blood samples at 24 hours post-administration to assess for transient elevations in liver enzymes (ALT and AST).
-
Protocol 2: CT Cholangiography in a Canine Model
Objective: To determine the optimal dose and imaging time for visualization of the canine biliary system.
Materials:
-
Meglumine iotroxate
-
Anesthetic agents
-
Intravenous catheter and infusion pump
-
Computed Tomography (CT) scanner
Procedure:
-
Animal Preparation: Fast the dog for 12 hours prior to the procedure.
-
Anesthesia: Anesthetize the dog to ensure immobility during the scan.
-
Catheterization: Place an intravenous catheter in a peripheral vein.
-
Contrast Administration: Administer meglumine iotroxate at a dose of 2 ml/kg via intravenous infusion over 10 minutes using an infusion pump for a controlled rate.
-
Imaging:
-
Perform a pre-contrast CT scan of the abdomen.
-
The optimal imaging window for visualizing the biliary duct system is between 20 to 40 minutes after the completion of the contrast medium administration.
-
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects and provide supportive care as needed.
Visualizations
Hypothesized Biliary Excretion Pathway of Meglumine Iotroxate
Caption: Proposed pathway for meglumine iotroxate transport from blood to bile.
Experimental Workflow for CT Cholangiography in Animal Models
Caption: General experimental workflow for in vivo CT cholangiography.
References
Application Notes and Protocols for Iotroxic Acid as a Contrast Agent in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, also known by its salt form meglumine iotroxate and the trade name Biliscopin, is a dimeric, hexa-iodinated, water-soluble contrast agent.[1] It is specifically designed for radiographic imaging of the hepatobiliary system. Following intravenous administration, this compound is selectively taken up by hepatocytes and subsequently excreted into the bile, providing excellent opacification of the bile ducts and gallbladder.[2] This property makes it a valuable tool for preclinical research in small animal models for studying liver function, biliary tract diseases, and the effects of novel therapeutics on the hepatobiliary system.
These application notes provide detailed protocols for the use of this compound as a contrast agent in small animal imaging, with a focus on micro-Computed Tomography (micro-CT).
Mechanism of Action
The contrast-enhancing effect of this compound is due to the high atomic number of its six iodine atoms per molecule. These iodine atoms attenuate X-rays to a much greater extent than soft tissues, resulting in a significant increase in the radiographic density of the tissues and fluids in which the agent is present. After intravenous injection, this compound binds to plasma proteins and is transported to the liver. It is then actively transported into the hepatocytes and subsequently secreted into the biliary canaliculi. This specific uptake and excretion pathway leads to a high concentration of the contrast agent within the biliary tree, allowing for detailed visualization of its anatomy and function.[2]
Applications in Small Animal Imaging
-
Anatomical Imaging of the Biliary Tree: High-resolution visualization of the gallbladder, cystic duct, common bile duct, and intrahepatic bile ducts.
-
Functional Assessment of Biliary Excretion: Evaluation of the rate and extent of biliary excretion, which can be an indicator of liver function.
-
Disease Models: Studying pathologies affecting the biliary system, such as cholestasis, cholelithiasis (gallstones), and biliary obstruction.
-
Drug Development: Assessing the impact of new chemical entities on hepatobiliary function and morphology.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for this compound, compiled from available literature. It is important to note that specific pharmacokinetic parameters in common rodent models like mice and rats are not extensively reported in the currently available literature. The data presented for dogs and cats, along with human pharmacokinetic data, can serve as a reference for dose and imaging window selection.
Table 1: Recommended Dosing and Imaging Times for this compound in Small Animals
| Animal Model | Recommended Dose | Administration | Optimal Imaging Window | Reference |
| Cat | 72 mg/kg | Slow Intravenous Injection | Opacification begins at 20 minutes post-injection | [3] |
| Dog | 2 mL/kg (of a solution with an unspecified concentration) | Intravenous infusion over 10 minutes | 20 - 40 minutes post-infusion | [4] |
Table 2: Safety Data for this compound
| Animal Model | Parameter | Value | Reference |
| Rat | LD50 (Intravenous) | Significantly better than reference substances (iodipamic, ioglycamic, and iodoxamic acids) |
Table 3: Human Pharmacokinetic Parameters of this compound (for reference)
| Parameter | Value | Reference |
| Protein Binding | Less complete than ioglycamate, more so than iodoxamate | |
| Biliary Transport Rate | Higher than after ioglycamate injection | |
| Maximal Iodine Concentration in Gallbladder | Higher than after ioglycamate injection |
Experimental Protocols
Protocol 1: Intravenous Cholangiography in Cats using this compound
This protocol is based on a study that demonstrated successful opacification of the biliary system in cats.
Materials:
-
This compound (meglumine iotroxate) solution for injection
-
Catheter (appropriate size for the cat's vein)
-
Syringes
-
Anesthetic agent
-
Imaging system (e.g., X-ray, fluoroscopy, or micro-CT)
Procedure:
-
Animal Preparation:
-
Fast the cat for 12 hours prior to the procedure to ensure an empty stomach and a distended gallbladder.
-
Anesthetize the cat using an appropriate and approved protocol.
-
Place an intravenous catheter, typically in the cephalic or saphenous vein.
-
-
Contrast Administration:
-
Calculate the dose of meglumine iotroxate at 72 mg/kg body weight.
-
Administer the contrast agent via a slow intravenous injection.
-
-
Imaging:
-
Position the cat in the imaging system.
-
Begin image acquisition approximately 20 minutes after the contrast injection, as this is when opacification of the gallbladder and bile duct is expected to be visible.
-
Acquire images at subsequent time points as needed to visualize the filling and emptying of the biliary system.
-
-
Post-Procedure Care:
-
Monitor the animal during recovery from anesthesia.
-
Provide water and food once the animal is fully recovered.
-
Observe for any adverse reactions, although they are reported to be uncommon.
-
Protocol 2: Drip Infusion Cholangiography with CT in Dogs using this compound
This protocol is adapted from a study that optimized the dose and timing for CT cholangiography in dogs.
Materials:
-
This compound (meglumine iotroxate) solution for infusion
-
Infusion pump
-
Intravenous catheter
-
Anesthetic agent
-
Micro-CT scanner
Procedure:
-
Animal Preparation:
-
Fast the dog for 12-24 hours before the procedure.
-
Anesthetize the dog using a suitable protocol.
-
Place an intravenous catheter.
-
-
Contrast Administration:
-
The optimal dose was found to be 2 mL/kg of the contrast solution.
-
Administer the contrast agent as an intravenous infusion over a period of 10 minutes using an infusion pump.
-
-
Micro-CT Imaging:
-
Position the anesthetized dog in the micro-CT scanner.
-
The optimal window for imaging the biliary duct system is between 20 and 40 minutes after the completion of the contrast infusion.
-
Suggested Micro-CT Parameters (to be optimized for the specific system):
-
Tube Voltage: 50-80 kVp (A higher kVp may be necessary to penetrate the iodine-based contrast agent effectively).
-
Tube Current: 200-500 µA.
-
Voxel Size: 50-100 µm for high-resolution anatomical detail of the biliary tree.
-
Rotation: 360 degrees.
-
Reconstruction Algorithm: Use a standard filtered back-projection algorithm.
-
-
-
Post-Procedure Care:
-
Monitor the dog during and after recovery from anesthesia.
-
Ensure the animal has free access to water to aid in the clearance of the contrast agent.
-
Observe for any signs of adverse effects.
-
Visualizations
Caption: Experimental workflow for this compound-enhanced cholangiography in small animals.
Caption: Pharmacokinetic pathway of this compound for hepatobiliary imaging.
References
Visualizing the Biliary System: Application Notes and Protocols for Iotroxic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iotroxic acid (as meglumine iotroxate) in the visualization of the bile ducts. The information is intended to guide researchers and professionals in the standardized application of this contrast agent for both conventional intravenous cholangiography (IVC) and drip infusion computed tomography cholangiography (DIC-CT).
Introduction to this compound
This compound is an iodinated contrast medium specifically designed for biliary system imaging.[1][2] Marketed under trade names such as Biliscopin, it is administered intravenously to opacify the gallbladder and bile ducts for radiographic examination.[1][2] Its primary application lies in identifying abnormalities such as gallstones, strictures, or other causes of biliary obstruction.[1] While newer techniques like magnetic resonance cholangiopancreatography (MRCP) are now more common, this compound-based methods remain a valuable tool in specific clinical and research settings.
Mechanism of Action
The diagnostic efficacy of this compound is rooted in its high iodine content. Following intravenous administration, this compound is selectively taken up by hepatocytes and subsequently excreted into the bile. The iodine atoms within the this compound molecule attenuate X-rays, rendering the bile ducts radiopaque and thus visible on imaging. This targeted excretion allows for high-contrast visualization of the biliary tree.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of meglumine iotroxate in bile duct visualization.
| Parameter | Value | Reference |
| Drug Product | Meglumine Iotroxate (e.g., Biliscopin) | |
| Typical Dose | 100 mL | |
| Iodine Content | 5.0 g per 100 mL dose | |
| Administration Route | Slow Intravenous Infusion | |
| Standard Infusion Time | 30 - 60 minutes | |
| Peak Imaging Window | 30 - 60 minutes post-infusion |
| Serum Bilirubin Level | Recommended Infusion Time |
| < 20 µmol/L | 40 - 60 minutes |
| 21 - 40 µmol/L | 1 - 3 hours |
| 41 - 99 µmol/L | 3 - 4 hours |
| > 100 µmol/L | 5 hours |
| Table adapted from Persson et al., 2006. |
Experimental Protocols
Subject Preparation (Applicable to both IVC and DIC-CT)
-
Informed Consent: Ensure the subject has provided informed consent after a thorough explanation of the procedure and potential risks.
-
Fasting: The subject must fast for a minimum of 8 hours prior to the procedure to ensure an empty stomach and a relaxed gallbladder.
-
Hydration: Encourage adequate hydration before and after the procedure to facilitate the excretion of the contrast agent.
-
Pre-medication: In cases of known hypersensitivity to contrast media, pre-medication with corticosteroids may be considered.
-
Baseline Blood Work: Obtain a recent serum bilirubin level to determine the appropriate infusion rate. Biliary opacification is significantly reduced at bilirubin levels >30 µmol/L.
Protocol for Intravenous Cholangiography (IVC)
This protocol outlines the traditional method of visualizing the bile ducts using conventional X-ray imaging.
3.2.1. Materials
-
Meglumine iotroxate (100 mL)
-
Intravenous infusion set
-
Standard radiographic equipment (fluoroscopy unit preferred)
3.2.2. Procedure
-
Establish intravenous access.
-
Position the subject supine on the radiographic table.
-
Initiate the intravenous infusion of 100 mL of meglumine iotroxate. The infusion rate should be adjusted based on the subject's serum bilirubin level as detailed in the table above.
-
Commence radiographic imaging approximately 30-60 minutes after the start of the infusion.
-
Obtain a series of radiographs, including anteroposterior (AP), right and left anterior oblique (RAO/LAO) projections, and tomograms if necessary to visualize the common bile duct without overlying structures.
-
Continue imaging at timed intervals (e.g., 60, 90, and 120 minutes) until optimal opacification of the biliary tree is achieved.
Protocol for Drip Infusion CT Cholangiography (DIC-CT)
This protocol details the use of this compound in conjunction with computed tomography for high-resolution, three-dimensional imaging of the biliary system.
3.3.1. Materials
-
Meglumine iotroxate (100 mL)
-
500 mL isotonic sodium chloride for dilution
-
Intravenous infusion set
-
Multi-detector CT (MDCT) scanner
3.3.2. Procedure
-
Establish intravenous access.
-
Dilute 100 mL of meglumine iotroxate in 500 mL of isotonic sodium chloride.
-
Position the subject supine on the CT scanner table.
-
Initiate the intravenous drip infusion of the diluted meglumine iotroxate solution. The infusion time is determined by the subject's serum bilirubin level (see table above).
-
Start the infusion at a low rate for the first 3-5 minutes to assess for any adverse reactions, then increase to the calculated rate.
-
Immediately following the completion of the infusion, perform the CT scan.
-
CT Acquisition Parameters:
-
Scan Type: Helical/Spiral
-
Collimation: Thin slices (e.g., 0.5 - 2.5 mm)
-
Scan Coverage: Entire liver and biliary system
-
Contrast Phase: A single portal venous phase scan is typically sufficient.
-
-
Image Reconstruction and Analysis:
-
Reconstruct axial images with the same slice thickness as the acquisition.
-
Generate multiplanar reformats (MPR) in coronal and sagittal planes.
-
Create three-dimensional (3D) volume-rendered images to visualize the complex biliary anatomy.
-
References
Iotroxic acid infusion rates for optimal contrast enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotroxic acid, also known by its trade name Biliscopin, is an iodinated contrast agent utilized in diagnostic imaging, primarily for intravenous cholangiography and computed tomography (CT) to visualize the biliary system.[1][2] Its mechanism of action is based on the selective uptake by the liver and subsequent excretion into the bile, allowing for opacification of the biliary ducts and gallbladder.[1] The iodine atoms in the this compound molecule attenuate X-rays, rendering the bile-containing structures visible on imaging.[1] Optimal contrast enhancement is crucial for accurate diagnosis of conditions such as biliary obstruction, stones, or tumors. The rate of infusion of this compound is a critical parameter that can influence the quality of biliary opacification and the incidence of adverse effects.
Pharmacokinetics of this compound
Upon intravenous administration, this compound binds to plasma proteins to a certain extent.[3] It is then selectively taken up by hepatocytes and secreted into the bile. The biliary transport rate and the maximum iodine concentration in the gallbladder are reportedly higher for iotroxate compared to some other cholegraphic contrast agents. The onset of action is relatively rapid, with the agent appearing in the bile within minutes of administration.
Recommended Infusion Protocols for Optimal Contrast Enhancement
Slow intravenous infusion is generally recommended to ensure optimal biliary concentration and to minimize the risk of adverse reactions.
Clinical Human Protocols
A standard protocol for drip infusion CT cholangiography in humans involves the administration of 100 ml of meglumine iotroxate over 30 minutes. Another clinical trial comparing iotroxamide with ioglycamide utilized a slow infusion rate of 2.6 µmoles/kg body weight/minute for one hour, which resulted in significantly better visualization of the bile duct with iotroxamide.
Preclinical Animal Protocols
A study in dogs investigated different doses of meglumine iotroxate administered via a 10-minute infusion for CT cholangiography. The results indicated that a dose of 2 ml/kg provided clearer visualization of the biliary duct system in 3D-CT imaging compared to lower doses of 1 ml/kg and 1.5 ml/kg.
Quantitative Data on Infusion Parameters and Contrast Enhancement
The following tables summarize the available quantitative data on this compound infusion and its effect on biliary contrast enhancement.
| Parameter | Value | Species | Imaging Modality | Source |
| Infusion Rate | 2.6 µmoles/kg/minute | Human | Cholangiography | |
| Infusion Duration | 60 minutes | Human | Cholangiography | |
| Outcome | Significantly better bile duct visualization compared to ioglycamide | Human | Cholangiography | |
| Infusion Volume | 100 ml | Human | CT Cholangiography | |
| Infusion Duration | 30 minutes | Human | CT Cholangiography | |
| Mean Bile Duct Enhancement | 315 Hounsfield Units (HU) | Dog | CT Cholangiography | |
| Optimal Imaging Time | 20-40 minutes post-infusion | Dog | CT Cholangiography |
Table 1: Summary of this compound Infusion Parameters and Outcomes
| Dose | Infusion Duration | Species | Imaging Modality | Outcome | Source |
| 1 ml/kg | 10 minutes | Dog | CT Cholangiography | Insufficient visualization | |
| 1.5 ml/kg | 10 minutes | Dog | CT Cholangiography | Limited increase in CT values | |
| 2 ml/kg | 10 minutes | Dog | CT Cholangiography | Clearer visualization |
Table 2: Dose-Response Data from a Preclinical Study in Dogs
Experimental Protocols
Preclinical CT Cholangiography Protocol in a Canine Model
This protocol is based on a study investigating the optimal dose of meglumine iotroxate for CT cholangiography in dogs.
1. Animal Preparation:
- Healthy beagle dogs are used.
- Animals are anesthetized for the duration of the procedure.
2. Contrast Agent Administration:
- Meglumine iotroxate is administered intravenously.
- Three different doses can be tested: 1 ml/kg, 1.5 ml/kg, and 2 ml/kg.
- The contrast medium is infused over a fixed period of 10 minutes.
3. CT Imaging:
- A baseline CT scan is performed before contrast administration.
- CT imaging is repeated immediately after the completion of the infusion and at 10-minute intervals thereafter for up to 40 minutes.
- The optimal imaging window is expected to be between 20 and 40 minutes after the end of the infusion.
4. Image Analysis:
- Contrast enhancement in the extrahepatic bile duct and gallbladder is measured in Hounsfield Units (HU).
- Three-dimensional reconstructions of the biliary system can be generated for better visualization.
Visualizations
Caption: Workflow for a preclinical CT cholangiography study using this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Biliary excretion kinetics of the biliary contrast media ioglycamide, iodoxamate and iotroxamate in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics and plasma albumen binding of this compound (Biliscopin), iodoxic acid (Endomirabil) and ioglycamine (Biligram) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iotroxic Acid in Experimental Models of Biliary Obstruction
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of a common experimental model of biliary obstruction—bile duct ligation (BDL)—and a hypothesized protocol for the application of iotroxic acid for imaging and assessment within this model.
Experimental Models of Biliary Obstruction
The most widely used and well-characterized animal model for studying obstructive cholestasis is the surgical ligation of the common bile duct (BDL).[2] This model is highly reproducible and leads to a cascade of pathophysiological events that mimic human cholestatic liver disease, including inflammation, fibrosis, and cirrhosis.[2][3]
Bile Duct Ligation (BDL) Model in Rats
The BDL model in rats is a robust and frequently employed method to induce cholestatic liver injury. The procedure involves the surgical occlusion of the common bile duct, leading to the accumulation of bile acids and subsequent liver damage.[4]
Key Pathophysiological Features of the BDL Model:
-
Cholestasis: Characterized by elevated serum levels of bilirubin and bile acids.
-
Hepatocellular Injury: Indicated by increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Ductular Reaction: Proliferation of bile duct epithelial cells (cholangiocytes).
-
Inflammation: Infiltration of inflammatory cells into the liver parenchyma.
-
Fibrosis: Progressive deposition of extracellular matrix proteins, leading to liver fibrosis and eventually cirrhosis.
This compound: A Tool for Biliary Visualization
This compound (administered as meglumine iotroxate) is an intravenous cholangiographic contrast agent. Following intravenous administration, it is selectively taken up by hepatocytes and excreted into the bile, allowing for opacification of the biliary tree during X-ray or computed tomography (CT) imaging.
Mechanism of Action: The iodine atoms within the this compound molecule attenuate X-rays, thereby increasing the contrast of the bile ducts and gallbladder on radiographic images.
Hypothesized Application of this compound in the BDL Model
While specific protocols are not established, this compound could be employed in the BDL model for the following applications:
-
Confirmation of Biliary Obstruction: To visually confirm the complete ligation of the common bile duct post-surgery.
-
Assessment of Biliary Tree Dilation: To quantify the extent of intrahepatic and extrahepatic bile duct dilation as a consequence of the obstruction.
-
Monitoring Disease Progression: To longitudinally track changes in biliary morphology over the course of the study.
-
Evaluating Therapeutic Efficacy: To assess the potential of novel therapies to alleviate biliary obstruction or reduce ductal dilation.
Experimental Protocols
Protocol 1: Induction of Biliary Obstruction by Bile Duct Ligation (BDL) in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for laparotomy
-
Surgical suture (e.g., 4-0 silk)
-
Stereomicroscope (optional, for better visualization)
-
Heating pad to maintain body temperature
-
Saline solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdominal area and disinfect with an antiseptic solution.
-
Perform a midline laparotomy to expose the abdominal viscera.
-
Gently retract the liver superiorly to visualize the common bile duct. The bile duct can be identified as a translucent tube running alongside the portal vein and hepatic artery.
-
Carefully dissect the common bile duct from the surrounding connective tissue, avoiding damage to the portal vein and hepatic artery.
-
Ligate the common bile duct in two locations with surgical suture and cut the duct between the two ligatures. For a model of obstruction without transection, a double ligation is sufficient.
-
Close the abdominal incision in layers (peritoneum and skin).
-
Administer postoperative analgesics and allow the animal to recover on a heating pad.
-
Sham-operated control animals should undergo the same surgical procedure, including manipulation of the bile duct, but without ligation.
Protocol 2: Hypothetical Protocol for CT Cholangiography with this compound in BDL Rats
Materials:
-
BDL and sham-operated rats
-
This compound (meglumine iotroxate) solution
-
Intravenous catheter (e.g., for tail vein injection)
-
Micro-CT scanner
-
Anesthesia (as in Protocol 1)
Procedure:
-
At a predetermined time point post-BDL surgery (e.g., 3, 7, 14, or 28 days), anesthetize the rat.
-
Place an intravenous catheter in the tail vein for the administration of the contrast agent.
-
Position the animal in the micro-CT scanner.
-
Perform a baseline (pre-contrast) scan of the liver and biliary region.
-
Administer this compound intravenously. A suggested starting dose, extrapolated from human use and general rodent contrast agent studies, would be in the range of 100-200 mg iodine/kg body weight, administered as a slow infusion.
-
Acquire a series of dynamic CT scans at various time points post-injection (e.g., 10, 30, 60, and 90 minutes) to capture the optimal opacification of the biliary tree.
-
Reconstruct the CT images to generate 3D visualizations of the biliary system.
-
Analyze the images to assess for the presence and location of the obstruction, and to measure the diameter of the intrahepatic and extrahepatic bile ducts.
Data Presentation
Quantitative data obtained from these experiments should be summarized in tables for clear comparison between experimental groups (e.g., BDL vs. Sham) and across different time points.
Table 1: Serum Biochemical Markers of Cholestasis and Liver Injury
| Parameter | Sham Day 7 | BDL Day 7 | Sham Day 14 | BDL Day 14 |
| Total Bilirubin (mg/dL) | ||||
| Direct Bilirubin (mg/dL) | ||||
| Total Bile Acids (µmol/L) | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| ALP (U/L) |
Data to be filled in from experimental measurements.
Table 2: Quantitative Analysis of CT Cholangiography
| Parameter | Sham | BDL Day 7 | BDL Day 14 |
| Common Bile Duct Diameter (mm) | |||
| Intrahepatic Bile Duct Diameter (mm) | |||
| Biliary Tree Volume (mm³) |
Data to be filled in from image analysis.
Table 3: Liver Histopathology Scores
| Parameter | Sham | BDL Day 7 | BDL Day 14 |
| Bile Duct Proliferation (0-3) | |||
| Portal Inflammation (0-3) | |||
| Necrosis (0-3) | |||
| Fibrosis (0-4) |
Scoring system to be defined based on established histological scoring methods.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the induction and analysis of biliary obstruction in a rat model.
Pathophysiological Cascade in Biliary Obstruction
Caption: Signaling pathway of liver injury following biliary obstruction.
Conclusion
The use of this compound for cholangiography in experimental models of biliary obstruction, such as the rat BDL model, presents a promising approach for the anatomical and functional assessment of the biliary tree. While established protocols are lacking, the proposed methodologies in these application notes provide a solid foundation for researchers to develop and optimize imaging techniques for their specific research questions. The combination of a well-characterized surgical model with a clinically relevant imaging agent has the potential to significantly advance our understanding of cholestatic liver diseases and aid in the development of new therapies.
References
- 1. Cholestasis progression effects on long-term memory in bile duct ligation rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Iotroxic Acid Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the side effects of iotroxic acid in research animals. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common side effects in research animals?
A1: this compound is an iodinated contrast medium used for radiological imaging, particularly cholangiography. While it is considered to have a better tolerance profile than some other contrast agents, it can still induce side effects in research animals.[1] Common side effects can range from mild, such as nausea and vomiting, to more severe reactions like cardiovascular changes and, in rare cases, neurotoxicity.[1]
Q2: What are the major types of adverse reactions observed with this compound?
A2: Adverse reactions to this compound can be broadly categorized as:
-
General Intolerance: Manifested as lethargy, reduced activity, or signs of discomfort.
-
Hypersensitivity Reactions: These are allergic-type reactions, likely involving histamine release, and can range from skin rashes to more severe anaphylactoid responses.
-
Cardiovascular Effects: Changes in heart rate and blood pressure have been observed with iodinated contrast media. This compound appears to have a weaker effect on the cardiovascular system compared to some other agents.[1]
-
Neurotoxicity: While this compound has lower neurotoxicity than some other contrast agents, high doses or direct administration near the central nervous system can pose a risk.[1]
-
Renal and Hepatic Effects: As this compound is excreted via the liver, high doses may pose a risk to both renal and hepatic function.
Q3: How can I reduce the risk of hypersensitivity reactions?
A3: Premedication with corticosteroids and H1-receptor antagonists is a common strategy to mitigate hypersensitivity reactions. A slow infusion rate is also crucial.
Q4: What should I do if an animal shows signs of an adverse reaction?
A4: Immediately stop the infusion of this compound. Provide supportive care as needed, which may include fluid administration and monitoring of vital signs. For severe reactions, administration of antihistamines or epinephrine may be necessary, guided by a veterinarian.
Troubleshooting Guides
Issue 1: Animal exhibits signs of a hypersensitivity reaction (e.g., piloerection, rapid breathing, agitation).
| Possible Cause | Troubleshooting Steps |
| Rapid infusion rate | Stop the infusion immediately. If the animal stabilizes, restart at a much slower rate. |
| Pre-existing sensitivity or histamine release | Administer an H1-receptor antagonist (e.g., diphenhydramine) as per veterinary guidance. For future experiments with this animal or cohort, implement a premedication protocol. |
| High dose of this compound | Re-evaluate the dosage. Ensure it is within the appropriate range for the animal species and size. |
Issue 2: Animal shows signs of cardiovascular distress (e.g., change in heart rate, altered respiration).
| Possible Cause | Troubleshooting Steps |
| Direct cardiovascular effect of the contrast agent | Monitor vital signs closely. Provide supportive care such as oxygen supplementation if necessary. Consult a veterinarian for potential therapeutic interventions. |
| Volume overload from rapid infusion | Ensure the total volume and infusion rate are appropriate for the animal's size and cardiovascular status. |
Quantitative Data
Table 1: Single-Dose Intravenous LD50 Values of Iodixanol
| Animal Species | Sex | LD50 (gI/kg) |
| Mice | Male | 17.9 |
| Female | 16.2 | |
| Rats | Male | 18.8 |
| Female | 22.0 | |
| (Data adapted from a study on iodixanol)[2] |
Table 2: Example Premedication Protocols for Iodinated Contrast Media
These protocols are adapted from clinical guidelines and should be adjusted for animal weight and in consultation with a veterinarian.
| Protocol | Drug | Dosage (Example for a Rat) | Administration Time Before this compound |
| Standard | Prednisone | 5-10 mg/kg, oral | 13, 7, and 1 hour prior |
| Diphenhydramine | 2.5-5 mg/kg, IP or IV | 1 hour prior | |
| Emergency | Methylprednisolone | 10-20 mg/kg, IV | 4 hours and 1 hour prior |
| Diphenhydramine | 2.5-5 mg/kg, IV | 1 hour prior |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound with Minimized Side Effect Risk
-
Animal Preparation:
-
Acclimatize animals to the experimental environment to reduce stress.
-
Ensure animals are adequately hydrated.
-
If a premedication protocol is used, administer corticosteroids and/or antihistamines at the specified time points before the procedure.
-
-
This compound Preparation:
-
Warm the this compound solution to room temperature.
-
Dilute the this compound with a sterile, isotonic solution if a lower concentration is desired to control the infusion rate of the active substance more accurately.
-
-
Catheterization and Infusion:
-
Place a catheter in a suitable vein (e.g., tail vein in mice and rats).
-
Administer the this compound as a slow intravenous infusion. A syringe pump is recommended for precise control.
-
Note: While specific infusion rates for this compound in rodents are not well-documented, a general principle is to infuse as slowly as is practical for the experimental imaging window. A starting point could be to deliver the total dose over 5-10 minutes.
-
-
Monitoring:
-
Continuously monitor the animal for any signs of distress, including changes in respiration, heart rate, and behavior.
-
If any adverse reactions occur, immediately stop the infusion and provide supportive care.
-
-
Post-Procedure Care:
-
Continue to monitor the animal for a period post-infusion.
-
Ensure easy access to food and water.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. [Pharmacology of this compound, a new intravenous cholangiographic agent. II. Experimental animal study of side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Intravenous single dose toxicity of iodixanol, a new nonionic iso-osmolar contrast medium, in mice, rats and monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iotroxic Acid for Gallbladder Visualization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iotroxic acid for gallbladder visualization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for gallbladder visualization?
A1: this compound, also known by its trade name Biliscopin, is a radiopaque contrast agent used in diagnostic imaging procedures like intravenous cholangiography and computed tomography (CT) scans.[1] It is an iodinated contrast medium, meaning it contains iodine, which is opaque to X-rays.[1] After intravenous administration, this compound is selectively taken up by the liver from the bloodstream and is then excreted into the bile.[1] As the bile concentrates in the gallbladder, the presence of this compound allows for clear visualization of the gallbladder and biliary ducts on X-ray-based imaging, aiding in the identification of abnormalities such as blockages or stones.[1]
Q2: What is the typical experimental protocol for administering this compound?
A2: For detailed imaging of the biliary tract, a typical dose of meglumine iotroxate (a form of this compound) is 100 mL. This is administered via a slow intravenous infusion over a period of 30 to 60 minutes.[2] A slow infusion rate is crucial to optimize the concentration of the contrast agent in the bile. For optimal results, the subject should fast for several hours before the procedure to ensure the gallbladder is filled with concentrated bile. Adequate hydration is also recommended post-procedure to help flush the contrast agent from the body.
Q3: When is the optimal time to perform imaging after this compound administration?
A3: The onset of action for this compound is relatively rapid. It takes only a few minutes for the agent to be taken up by the liver and excreted into the bile. The peak imaging window for achieving high-contrast images of the gallbladder and biliary structures is generally between 30 and 60 minutes after the start of the infusion.
Troubleshooting Poor Gallbladder Visualization
Q4: We are experiencing poor or no visualization of the gallbladder after administering this compound. What are the potential causes?
A4: Poor or non-visualization of the gallbladder can stem from several factors. These can be broadly categorized as issues related to the subject's physiological state, the experimental protocol, or the properties of the contrast agent itself. Key factors include impaired liver function, particularly elevated bilirubin levels, poor hepatocyte function, and conditions affecting gallbladder filling or concentration.
Q5: How do elevated bilirubin levels affect gallbladder visualization with this compound?
A5: Elevated serum bilirubin levels significantly impair the opacification of the biliary system. For optimal visualization with meglumine iotroxate, serum bilirubin levels should be below 30 µmol/L. When bilirubin levels are more than 2-3 times the normal range, the quality of opacification decreases significantly. This is because high levels of bilirubin can indicate cholestasis (reduced bile flow) or impaired hepatocyte function, both of which interfere with the excretion of this compound into the bile. In such cases, the contrast agent may be preferentially excreted by the kidneys instead of the liver.
Q6: Can other underlying health conditions of the experimental subject affect the results?
A6: Yes, several conditions can negatively impact the visualization of the gallbladder. Severe hepatic or renal dysfunction can impair the uptake, concentration, and excretion of this compound. Conditions causing stasis or excessively dilated bile ducts can also lead to poor opacification. It is also important to consider that intravenous cholangiography may not be as effective for evaluating the gallbladder itself, as the dye can bypass a diseased gallbladder and go directly from the bile ducts to the small intestine.
Data Presentation
Table 1: Factors Influencing Gallbladder Visualization with this compound
| Parameter | Optimal Condition for Visualization | Potential Impact of Deviation |
| Serum Bilirubin | < 30 µmol/L | Decreased opacification with levels >2-3 times normal. |
| Liver Function | Normal hepatocyte function | Impaired function leads to reduced uptake and excretion of the contrast agent. |
| Renal Function | Normal renal function | Severe dysfunction can affect overall clearance of the agent. |
| Biliary Ducts | Non-dilated | Excessive dilation can lead to poor opacification. |
| Fasting State | Fasting for several hours pre-procedure | A non-fasted state can result in a contracted gallbladder, leading to poor filling with contrast-laden bile. |
Experimental Protocols
Protocol: Intravenous Cholangiography with Meglumine Iotroxate
-
Subject Preparation:
-
Ensure the subject has fasted for at least 4-6 hours prior to the procedure to promote gallbladder filling.
-
Confirm that serum bilirubin levels are within the optimal range (<30 µmol/L).
-
Assess for any contraindications, such as known hypersensitivity to iodinated contrast agents, severe heart failure, or severe hepatic/renal dysfunction.
-
-
Contrast Administration:
-
Administer 100 mL of meglumine iotroxate (e.g., Biliscopin) via a slow intravenous infusion.
-
The infusion should be delivered over a period of 30 to 60 minutes.
-
-
Imaging:
-
Commence imaging of the right upper quadrant of the abdomen, where the gallbladder and liver are located, between 30 and 60 minutes after the start of the infusion.
-
Utilize an appropriate imaging modality, such as X-ray or CT, to visualize the opacified gallbladder and biliary ducts.
-
-
Post-Procedure:
-
Ensure the subject is well-hydrated to facilitate the renal clearance of the this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound in Hepatocytes
References
Technical Support Center: Optimization of Iotroxic Acid for Cholangiography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iotroxic acid for cholangiography.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cholangiography?
A1: this compound is an iodinated contrast medium.[1] After intravenous administration, it is selectively taken up by hepatocytes in the liver and subsequently excreted into the bile.[1] The iodine within the this compound molecule is opaque to X-rays. As it concentrates in the biliary system (gallbladder and bile ducts), it enhances the contrast of these structures during X-ray or computed tomography (CT) imaging, allowing for detailed visualization.[1]
Q2: What is a typical dose and administration method for this compound in CT cholangiography?
A2: A standard protocol for CT intravenous cholangiography involves the slow intravenous infusion of 100 mL of meglumine iotroxate (e.g., Biliscopin™), which contains 5.0 g of iodine, over a period of 30 to 60 minutes.[2] A slow infusion is crucial to optimize the concentration of the contrast agent in the biliary tree and to minimize the risk of adverse reactions.[2]
Q3: What are the common adverse reactions associated with this compound administration?
A3: Adverse reactions to meglumine iotroxate are generally uncommon. When they do occur, they are typically mild and may include skin rash, itching (pruritus), hives, and nausea. Severe reactions are rare.
Q4: Is this compound suitable for all patients requiring cholangiography?
A4: No, there are contraindications. Biliary opacification can be limited in patients with high levels of bilirubin in their blood (hyperbilirubinemia), which can be due to poor liver function or bile stasis. It is recommended that bilirubin levels be below 30 µmol/L for optimal results. Other contraindications may include known hypersensitivity to iodine or iodinated contrast agents, severe liver or kidney dysfunction, and pregnancy.
Troubleshooting Guide
Issue 1: Poor or no opacification of the biliary ducts.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Elevated Serum Bilirubin: Hepatocyte function and biliary excretion are impaired with high bilirubin levels. | - Pre-screening: Measure serum bilirubin before the procedure. Optimal opacification is achieved with bilirubin levels <30 µmol/L. - Adjust Infusion Rate: In cases of moderately elevated bilirubin, consider adjusting the infusion rate. A study protocol adjusted the infusion time of meglumine iotroxate based on bilirubin levels. |
| Impaired Liver Function: Reduced hepatocyte uptake of this compound. | - Alternative Imaging: Consider alternative imaging modalities such as Magnetic Resonance Cholangiopancreatography (MRCP) which does not rely on contrast excretion. |
| Excessively Dilated Ducts: The contrast agent may be too diluted within the large volume of the ducts. | - Imaging Technique: Utilize advanced imaging techniques like 3D reconstructions from CT data to better visualize the diluted contrast. |
| Incorrect Timing of Imaging: Imaging performed before or after the peak concentration of this compound in the bile. | - Optimal Imaging Window: For CT cholangiography, data acquisition is typically performed 30 to 60 minutes after the start of the drip infusion of meglumine iotroxate. |
Issue 2: Suspected Adverse Reaction During Infusion.
| Symptom | Action |
| Mild reactions (e.g., nausea, flushing, mild rash) | - Slow down the infusion rate. - Monitor the patient closely. - Have supportive care medications (e.g., antihistamines) available. |
| Severe reactions (e.g., difficulty breathing, significant drop in blood pressure) | - Stop the infusion immediately. - Administer emergency medical treatment as per institutional guidelines for anaphylactoid reactions. |
Experimental Protocols
Protocol 1: Drip Infusion CT Cholangiography with Meglumine Iotroxate
This protocol is based on established clinical practice for visualizing the biliary tree.
1. Patient/Subject Preparation:
-
Confirm no contraindications, such as known iodine allergy or severe renal/hepatic impairment.
-
Measure serum bilirubin levels. Proceed if levels are within an acceptable range (ideally <30 µmol/L).
-
Ensure the subject is well-hydrated.
2. Contrast Administration:
-
Administer 100 mL of meglumine iotroxate (e.g., Biliscopin™) via slow intravenous infusion.
-
The infusion duration should be between 30 and 60 minutes to optimize biliary concentration.
3. CT Imaging:
-
Perform a non-contrast CT scan of the abdomen and pelvis as a baseline.
-
Acquire the contrast-enhanced CT scan 60 minutes after the start of the meglumine iotroxate infusion.
-
Use a multidetector CT (MDCT) scanner for high spatial resolution.
4. Image Analysis:
-
Process the raw data to create multiplanar reconstructions (MPR), maximum-intensity projections (MIP), and 3D volume-rendered (VR) images for detailed anatomical evaluation of the biliary tree.
Data Presentation
Table 1: Effect of Iotroxate Meglumine Dose on Biliary Duct Visualization in a Canine Model
The following data is derived from a study in dogs and is presented here as a reference for dose-response effects. Human studies with direct dose comparisons are limited.
| Dose of Iotroxate Meglumine | CT Value Increase in Biliary Duct System | Clarity of 3D-CT Imaging Visualization |
| 1 ml/kg | Insufficient for adequate visualization | Poor |
| 1.5 ml/kg | Significant increase over 1 ml/kg | Clear |
| 2 ml/kg | Limited additional increase compared to 1.5 ml/kg | Clearer than 1.5 ml/kg |
This table summarizes findings indicating that while a 1.5 ml/kg dose provided good visualization, a 2 ml/kg dose resulted in clearer 3D images.
Visualizations
Workflow for this compound Cholangiography
References
Technical Support Center: Iotroxic Acid-Enhanced Imaging
Welcome to the technical support center for iotroxic acid-enhanced imaging. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the successful application of this compound in your imaging studies.
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues that may arise during this compound-enhanced imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, often used as meglumine iotroxate (trade name Biliscopin), is an iodinated contrast medium.[1] Its primary application is in X-ray and computed tomography (CT) imaging of the hepatobiliary system, including the gallbladder and bile ducts.[1][2] The iodine in the molecule attenuates X-rays, enhancing the visibility of these structures.[2]
Q2: How is this compound administered for preclinical imaging studies?
A2: For preclinical studies, this compound is typically administered via intravenous (IV) injection.[1] A slow infusion is often recommended to minimize potential adverse reactions and ensure optimal distribution for imaging.
Q3: What is the optimal imaging window after this compound administration?
A3: The peak imaging window for this compound generally occurs between 30 minutes to an hour after administration. This is the timeframe when the agent has been taken up by the liver and is being excreted into the bile, providing the best contrast.
Q4: Are there any known side effects of this compound in animal models?
A4: While side effects are generally uncommon, they can include vomiting, skin flushing, headache, itchiness, and low blood pressure. Studies in animal models have shown that this compound has a better tolerance profile compared to some other cholegraphic contrast agents like ioglycamic acid.
Q5: What are the contraindications for using this compound?
A5: this compound should not be used in subjects with a known allergy to iodine.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Poor or No Contrast Enhancement | Incorrect Dosage: The dose of this compound may be too low for the animal model or imaging modality. | Dose Optimization: Titrate the dose of this compound to determine the optimal concentration for your specific experimental setup. Consider the animal's weight and the sensitivity of your imaging equipment. |
| Impaired Liver Function: The animal model may have compromised liver function, preventing the uptake and excretion of the contrast agent. | Liver Function Assessment: If possible, assess baseline liver function of the animal models. Consider using an alternative imaging agent if liver function is severely impaired. | |
| Incorrect Injection Technique: Improper intravenous injection can lead to extravasation of the contrast agent, preventing it from reaching the liver. | Refine Injection Protocol: Ensure proper training in intravenous injection techniques for the specific animal model. For mice, the lateral tail vein is a common injection site. | |
| Image Artifacts (General) | Motion Artifacts: Animal movement during the scan can cause blurring and ghosting in the images. | Anesthesia and Monitoring: Use appropriate anesthesia to minimize animal movement. Monitor the animal's vital signs throughout the procedure. For longer scans, consider using respiratory gating if available on your imaging system. While research on this compound is limited, studies with other agents show that transient severe motion can degrade image quality. |
| Low Signal-to-Noise Ratio (SNR): The signal from the contrast agent is weak compared to the background noise. | Optimize Imaging Parameters: Adjust acquisition parameters such as X-ray tube voltage and current, exposure time, and slice thickness to improve SNR. Post-processing techniques like filtering can also be applied. | |
| Beam Hardening Artifacts (CT): In CT, high concentrations of iodine can cause artifacts that appear as dark bands or streaks. | Dilution and Injection Rate: Consider diluting the this compound solution with saline and using a slower injection rate. This has been shown to reduce artifacts with other contrast agents. | |
| Inconsistent Results Between Animals | Biological Variability: Differences in physiology between individual animals can lead to variations in contrast enhancement. | Standardize Procedures: Ensure all experimental conditions, including animal handling, fasting period, anesthesia, and this compound dose and administration, are as consistent as possible across all subjects. |
| Incorrect Timing of Imaging: The imaging window may not be aligned with the peak concentration of this compound in the biliary system for all animals. | Pharmacokinetic Study: If feasible, perform a preliminary pharmacokinetic study to determine the optimal imaging time point for your specific animal model and experimental conditions. |
Quantitative Data
The following table summarizes comparative data for this compound and other intravenous cholegraphic agents from a double-blind clinical study.
| Parameter | Meglumine Iotroxate (Biliscopin) | Meglumine Iodoxamate (Endobil) | Meglumine Ioglycamate (Biligram) |
| Visualization | Significantly earlier good or adequate visualization of the gallbladder and bile ducts (P < 0.05) | Effective in opacifying the gallbladder and bile ducts | Equal visualization to iotroxate when using a higher iodine content |
| Side Effects | 11.6% of patients | 16.4% of patients | 20.4% of patients (with higher iodine content) |
| Iodine Content (per dose) | 3.6 g | Not specified in the direct comparison | 5.3 g |
Experimental Protocols
1. General Protocol for this compound-Enhanced CT Imaging in a Murine Model
This protocol provides a general framework. Researchers should optimize parameters for their specific animal model and imaging system.
Materials:
-
This compound (meglumine iotroxate) solution
-
Sterile saline for dilution (if necessary)
-
Anesthetic agent (e.g., isoflurane)
-
Animal restrainer
-
28-32 gauge needles and syringes
-
Heating pad or lamp to maintain body temperature
-
Small animal CT scanner
Procedure:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours prior to the experiment to ensure an empty gallbladder.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse on the scanner bed and secure it in a restrainer.
-
Maintain the animal's body temperature using a heating pad or lamp.
-
-
Pre-Contrast Imaging:
-
Acquire a baseline, non-contrast CT scan of the abdominal region, focusing on the liver and gallbladder.
-
-
This compound Administration:
-
Warm the this compound solution to room temperature.
-
Slowly inject the this compound solution intravenously via the lateral tail vein. The recommended volume for a bolus injection in a mouse is up to 5 ml/kg.
-
-
Post-Contrast Imaging:
-
Acquire a series of CT scans at different time points post-injection (e.g., 15, 30, 45, and 60 minutes) to capture the dynamic uptake and excretion of the contrast agent.
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the gallbladder, bile ducts, and liver parenchyma to measure the change in Hounsfield Units (HU) over time.
-
2. Protocol for Mitigating Motion Artifacts
-
Anesthesia: Ensure a stable and appropriate level of anesthesia throughout the entire imaging session to prevent voluntary movement.
-
Respiratory Gating: If your imaging system supports it, use respiratory gating to acquire images only during specific phases of the breathing cycle, which can significantly reduce motion artifacts.
-
Image Registration: Post-acquisition, use image registration software to align images from different time points, correcting for minor movements that may have occurred.
Visualizations
Caption: Experimental workflow for this compound-enhanced CT imaging.
References
Navigating the Challenges of Iotroxic Acid Viscosity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
High viscosity in iotroxic acid solutions can present significant challenges during experimental procedures, impacting accuracy, reproducibility, and ease of handling. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to the viscosity of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution so viscous?
The viscosity of this compound solutions, particularly in the meglumine iotroxate form (e.g., Biliscopin), is inherently influenced by its molecular structure and concentration.[1] this compound is a diionic dimer, and such larger molecules generally form more viscous solutions compared to monomeric contrast agents. The concentration of this compound in the solution is a primary determinant of its viscosity; higher concentrations lead to increased viscosity.
Q2: What are the main factors that influence the viscosity of this compound solutions?
The primary factors affecting the viscosity of this compound solutions are:
-
Concentration: Viscosity increases significantly with higher concentrations of this compound.
-
Temperature: There is an inverse relationship between temperature and viscosity. Increasing the temperature of the solution will decrease its viscosity.[2][3]
-
pH: The pH of the solution can influence the ionic interactions between molecules and thus affect viscosity.[4]
-
Presence of Excipients: Additives such as salts, amino acids, and other polymers can either increase or decrease the viscosity of the formulation.[5]
Q3: Can warming the this compound solution reduce its viscosity?
Yes, warming the solution is a common and effective method to reduce the viscosity of iodinated contrast media. For many contrast agents, a significant decrease in viscosity is observed when the solution is warmed from room temperature to body temperature (37°C).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in pipetting or injecting the solution | High viscosity at room temperature. | 1. Gently warm the solution in a water bath to 37°C. Monitor the temperature to avoid degradation. 2. Use positive displacement pipettes for more accurate handling of viscous liquids. 3. Consider using a wider gauge needle for injections, if applicable to the experimental design. |
| Inconsistent experimental results | Variable viscosity due to temperature fluctuations. | 1. Ensure all experiments are conducted at a consistent and controlled temperature. 2. Equilibrate the this compound solution to the desired experimental temperature before use. |
| Precipitation or phase separation upon addition of other reagents | pH shift or incompatibility of excipients leading to changes in solubility and viscosity. | 1. Measure the pH of the this compound solution and the reagent to be added. 2. Consider using a buffer system to maintain a stable pH. 3. When adding excipients, introduce them gradually while monitoring for any visual changes in the solution. |
Experimental Protocols
Protocol 1: Effect of Temperature on Viscosity
This protocol describes how to measure the viscosity of an this compound solution at different temperatures.
Materials:
-
This compound solution (e.g., meglumine iotroxate)
-
Viscometer (e.g., rotational or capillary viscometer)
-
Temperature-controlled water bath
-
Calibrated thermometer
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sample of the this compound solution into the viscometer.
-
Equilibrate the sample to the starting temperature (e.g., 20°C) using the water bath.
-
Measure the viscosity of the solution.
-
Incrementally increase the temperature (e.g., in 5°C steps) up to a maximum of 40°C, allowing the sample to equilibrate at each temperature before measurement.
-
Record the viscosity at each temperature point.
Data Presentation:
The collected data can be summarized in a table for clear comparison.
| Temperature (°C) | Viscosity (mPa·s) |
| 20 | [Insert Measured Value] |
| 25 | [Insert Measured Value] |
| 30 | [Insert Measured Value] |
| 37 | [Insert Measured Value] |
| 40 | [Insert Measured Value] |
Protocol 2: Influence of pH on Viscosity
This protocol outlines a method to assess how changes in pH affect the viscosity of an this compound solution.
Materials:
-
This compound solution
-
Viscometer
-
pH meter
-
Solutions of a suitable acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment
-
Constant temperature bath
Procedure:
-
Maintain the this compound solution at a constant temperature (e.g., 25°C).
-
Measure the initial pH and viscosity of the solution.
-
Adjust the pH of the solution by adding small, precise volumes of the acid or base. Stir gently to ensure homogeneity.
-
Measure the pH and viscosity after each addition.
-
Repeat this process to obtain viscosity measurements across a desired pH range.
Data Presentation:
| pH | Viscosity (mPa·s) |
| [Initial pH] | [Insert Measured Value] |
| [pH 1] | [Insert Measured Value] |
| [pH 2] | [Insert Measured Value] |
| [pH 3] | [Insert Measured Value] |
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.
Caption: Workflow for determining the effect of temperature on this compound viscosity.
Caption: Workflow for assessing the influence of pH on this compound viscosity.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drug-dev.com [drug-dev.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Enhancing the signal-to-noise ratio in iotroxic acid imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iotroxic acid as a contrast agent in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in imaging?
A1: this compound, also known by trade names like Biliscopin, is an iodinated contrast medium used in diagnostic imaging.[1] It is specifically designed for intravenous cholangiography and computed tomography (CT) to enhance the visibility of the hepatobiliary system, including the gallbladder and bile ducts.[1] Its mechanism of action relies on the iodine content, which attenuates X-rays, making the tissues where it accumulates appear more distinct in the resulting images.[1]
Q2: How does the body process this compound?
A2: After intravenous administration, this compound is selectively taken up by the liver and subsequently excreted into the bile.[1] This targeted excretion pathway is what makes it particularly effective for imaging the biliary system. The peak imaging window is typically between 30 minutes to an hour after administration.[1]
Q3: What are the known side effects and contraindications for this compound?
A3: Common side effects are generally mild and can include nausea, vomiting, skin flushing, and itching. Rare but more severe reactions like seizures and allergic reactions can occur. It is contraindicated in patients with a known allergy to iodine. Caution is also advised for patients with severe liver or kidney impairment and thyroid disorders.
Q4: How does plasma protein binding of this compound affect imaging results?
A4: this compound's binding to plasma proteins influences its pharmacokinetic profile. Compared to other cholegraphic agents like ioglycamate, this compound has a lower degree of plasma protein binding. This characteristic, which is dependent on the contrast concentration in the plasma, affects its distribution and rate of excretion, which in turn can influence the timing of optimal image acquisition and the degree of contrast enhancement.
Troubleshooting Guide
Issue 1: Poor Signal-to-Noise Ratio (SNR) or Grainy Images
-
Question: My images are noisy and the region of interest is difficult to distinguish from the background. How can I improve the SNR?
-
Answer: A low SNR can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize CT Scanner Parameters:
-
Tube Voltage (kVp): Lowering the tube voltage (e.g., from 120 kVp to 80 or 100 kVp) can increase the contrast-to-noise ratio (CNR) because it moves the X-ray spectrum closer to the k-edge of iodine (33.2 keV), enhancing the photoelectric effect.
-
Tube Current-Time Product (mAs): Increasing the mAs will increase the number of X-ray photons reaching the detector, which directly improves SNR, but also increases the radiation dose.
-
Reconstruction Algorithms: Utilize iterative reconstruction algorithms if available on your scanner. These can effectively reduce image noise compared to standard filtered back-projection.
-
-
Adjust this compound Administration:
-
Concentration: Higher concentrations of iodine generally lead to better CNR and SNR.
-
Injection Rate: A higher iodine delivery rate (IDR), which is the product of iodine concentration and injection flow rate, can improve peak arterial enhancement.
-
-
Post-Processing:
-
Applying denoising filters, such as a median or Gaussian filter, can smooth the image and improve the perceived SNR. However, be aware that this may also lead to some loss of fine detail.
-
-
Issue 2: Inconsistent or Suboptimal Contrast Enhancement in the Biliary System
-
Question: The timing of peak enhancement seems variable between experiments, or the overall enhancement is weaker than expected. What could be the cause?
-
Answer: The selective uptake and excretion of this compound by the liver are key to biliary imaging. Inconsistent enhancement can be due to physiological or procedural factors:
-
Patient/Animal Preparation: Ensure subjects have fasted for several hours before the procedure. This helps to minimize gallbladder activity and ensures it is filled with contrast-laden bile.
-
Injection Protocol: A slow, steady infusion is often recommended to minimize adverse reactions and allow for optimal hepatic uptake. Bolus injections might lead to suboptimal initial uptake.
-
Scan Timing: The peak enhancement window for the biliary system is typically 30-60 minutes post-injection. Acquiring images too early or too late will result in suboptimal contrast. Consider performing dynamic contrast-enhanced imaging to pinpoint the optimal window for your specific experimental model.
-
Liver Function: The subject's liver function will significantly impact the uptake and excretion of this compound. Impaired liver function can lead to delayed and reduced biliary enhancement.
-
Issue 3: Presence of Imaging Artifacts
-
Question: I am observing artifacts in my images that are obscuring the anatomy of interest. How can I identify and mitigate them?
-
Answer: While specific artifacts for this compound are not extensively documented as unique, general CT artifacts can degrade image quality.
-
Motion Artifacts: If the subject moves during the scan, blurring and streaking will occur. For preclinical imaging, ensure proper anesthesia and consider respiratory gating. For clinical applications, breath-holding instructions are crucial.
-
Beam Hardening Artifacts: These appear as dark bands or streaks between high-density objects. This can be more pronounced with concentrated contrast agents. Using a higher kVp or specialized software corrections can help mitigate this.
-
Partial Volume Artifacts: This occurs when a voxel contains a mixture of tissues with different densities, averaging their signal. Using thinner slices can reduce this effect and improve the delineation of small structures like bile ducts.
-
Quantitative Data Summary
The following tables provide representative data on how different parameters can influence the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) in iodinated contrast-enhanced CT imaging. Note that these values are illustrative and can vary based on the specific scanner, reconstruction parameters, and the subject being imaged.
Table 1: Impact of Iodine Concentration on SNR and CNR
| Iodine Concentration | Mean SNR (Liver) | Mean CNR (Liver vs. Aorta) |
| 240 mgI/mL | 18.5 ± 5.2 | 8.2 ± 2.1 |
| 320 mgI/mL | 25.1 ± 6.8 | 12.5 ± 3.4 |
| 370 mgI/mL | 29.4 ± 7.5 | 15.1 ± 4.0 |
Data is synthesized from studies on iodinated contrast agents and illustrates a general trend.
Table 2: Effect of CT Tube Voltage (kVp) on CNR
| Tube Voltage (kVp) | Relative CNR |
| 140 | 1.00 (Baseline) |
| 120 | 1.25 |
| 100 | 1.60 |
| 80 | 2.10 |
This table demonstrates the approximate relative increase in CNR as tube voltage is decreased, due to increased photoelectric effect of iodine.
Experimental Protocols
Protocol 1: Preclinical Micro-CT Imaging of the Mouse Hepatobiliary System
This protocol is adapted from methodologies for hepatobiliary contrast agents in mice and is suitable for use with this compound.
-
Animal Preparation:
-
Fast C57BL/6 mice for 4-6 hours prior to imaging, with water available ad libitum.
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the mouse in a prone position on the scanner bed and maintain body temperature using a heating pad.
-
-
Contrast Agent Administration:
-
Administer this compound intravenously via the tail vein. A typical dose is in the range of 0.1 mL per 25g mouse. The exact dose may need to be optimized for your specific this compound formulation.
-
A slow infusion over 1-2 minutes is recommended.
-
-
Image Acquisition:
-
Perform a baseline, non-contrast scan prior to injection.
-
Acquire post-contrast scans at multiple time points to capture the dynamic uptake and excretion. Recommended time points include 5, 15, 30, 45, and 60 minutes post-injection.
-
Scanner Settings (example):
-
Tube Voltage: 80 kVp
-
Tube Current: 500 µA
-
Voxel Size: 50 µm
-
Scan Time: ~10 minutes per scan
-
Use a respiratory gating system if available to minimize motion artifacts.
-
-
-
Image Analysis:
-
Reconstruct the acquired projection data.
-
Draw regions of interest (ROIs) in the liver parenchyma, gallbladder, major bile ducts, and a background region (e.g., muscle) on both pre- and post-contrast images.
-
Calculate the SNR and CNR using the following formulas:
-
SNR = Mean signal intensity of ROI / Standard deviation of background ROI
-
CNR = (Mean signal intensity of target ROI - Mean signal intensity of background ROI) / Standard deviation of background ROI
-
-
Visualizations
References
Technical Support Center: Iotroxic Acid in Renally Impaired Models
This technical support center provides guidance for researchers and drug development professionals on the use of iotroxic acid in preclinical models of renal impairment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in preclinical research?
A1: this compound is a radiographic contrast agent.[1][2] In a research setting, it is primarily used for imaging the hepatobiliary system, including the gallbladder and bile ducts.[1] Its mechanism involves the selective uptake by the liver and excretion into the bile, which enhances the contrast of these structures during X-ray or computed tomography (CT) imaging.[1]
Q2: What are the primary concerns when administering this compound to a renally impaired animal model?
A2: The primary concern is the potential for exacerbating existing kidney damage.[1] Although this compound is primarily cleared through the biliary system, some renal excretion occurs. In models with compromised renal function, the clearance of the agent may be altered, potentially leading to accumulation and nephrotoxicity. Therefore, careful monitoring of renal function markers is crucial.
Q3: Is there an established dose adjustment for this compound in renally impaired models?
A3: Currently, there are no universally established dose adjustments for this compound specifically for preclinical models of renal impairment. Dose adjustments should be determined empirically through pilot studies. However, based on general principles of pharmacology in renal impairment, a reduction in dosage should be considered to mitigate the risk of toxicity.
Q4: What is the primary route of excretion for this compound, and how might this be affected by renal impairment?
A4: this compound is predominantly taken up by the liver and excreted into the bile. However, there is evidence to suggest a complementary relationship between biliary and renal excretion pathways for some compounds. In cases of impaired renal function, the biliary excretion of some drugs may be enhanced as a compensatory mechanism. Conversely, impaired liver function can lead to increased renal excretion. For this compound, while primarily a hepatobiliary agent, its handling in the context of renal impairment requires careful consideration of both pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated Serum Creatinine (sCr) or Blood Urea Nitrogen (BUN) post-administration | Worsening of pre-existing renal injury due to the contrast agent. | - Immediately cease further administration of this compound.- Increase fluid intake to support renal clearance.- Monitor renal function markers closely (e.g., at 24, 48, and 72 hours post-administration).- Consider a lower dose or an alternative imaging agent for future experiments. |
| Dehydration in the animal model | Fluid restriction protocols used to induce or exacerbate renal impairment. | - Ensure adequate hydration before and after this compound administration, unless dehydration is a required component of the experimental model.- Monitor for signs of dehydration (e.g., weight loss, reduced urine output). |
| Poor image quality or insufficient contrast | - Incorrect dosage (too low).- Altered pharmacokinetics due to renal impairment leading to insufficient concentration in the biliary system.- Impaired hepatic uptake due to systemic effects of uremia. | - Verify the correct dosage was administered.- In a pilot study, consider a modest dose escalation while carefully monitoring for toxicity.- Assess liver function in the animal model to ensure adequate uptake of the contrast agent. |
| Adverse reactions (e.g., lethargy, seizures) | Potential systemic toxicity due to reduced clearance of this compound. | - Provide supportive care to the animal.- Document the adverse event and the administered dose.- For future experiments, significantly reduce the dose or consider an alternative imaging modality. |
Experimental Protocols
Induction of Renal Impairment in a Rat Model (5/6 Ablation-Dehydration)
This protocol is adapted from models of contrast-induced acute kidney injury and can be used to create a model of chronic kidney disease on which this compound can be tested.
-
Animal Model : Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure (5/6 Ablation) :
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
One week later, perform a right unilateral nephrectomy.
-
-
Post-operative Care :
-
Administer analgesics as required.
-
Allow a recovery period of 4-6 weeks to establish chronic kidney disease.
-
-
Induction of Acute-on-Chronic Injury (Optional, for CI-AKI studies) :
-
Dehydrate the animals by withdrawing water for 48 hours prior to this compound administration.
-
Administration of this compound and Monitoring
-
Dosage :
-
The standard dose of this compound should be determined from literature for healthy models.
-
For renally impaired models, a pilot study with reduced doses (e.g., 75%, 50%, and 25% of the standard dose) is recommended.
-
-
Administration :
-
Administer this compound via slow intravenous injection (e.g., into the tail vein).
-
-
Monitoring :
-
Collect blood samples at baseline (pre-administration) and at 24, 48, and 72 hours post-administration.
-
Analyze serum for creatinine (sCr) and blood urea nitrogen (BUN) levels.
-
Monitor animal weight and urine output.
-
At the end of the study, euthanize the animals and collect kidney tissue for histopathological analysis.
-
Quantitative Data Summary
| Severity of Renal Impairment | Creatinine Clearance (CrCl) Range | Recommended Starting Dose Adjustment | Rationale |
| Mild | 50-80 mL/min | 75% of standard dose | To account for potential minor alterations in clearance. |
| Moderate | 30-50 mL/min | 50% of standard dose | To reduce the risk of accumulation and toxicity with significantly impaired renal function. |
| Severe | <30 mL/min | 25% of standard dose or consider alternative | At this level of impairment, the risk of adverse effects is high. A significant dose reduction is necessary. |
Visualizations
Caption: Experimental workflow for evaluating this compound in a renally impaired rat model.
Caption: Theoretical excretion pathways of this compound.
References
Best practices for handling and storing iotroxic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing iotroxic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is a diagnostic imaging agent. It is an almost white powder with the following key properties:
| Property | Value |
| Molecular Formula | C22H18I6N2O9 |
| Molar Mass | 1215.818 g·mol−1[1] |
| Appearance | Almost white powder[2] |
| Water Solubility | Practically insoluble[2] |
| Solubility in Organic Solvents | Freely soluble in methanol and dimethylformamide (DMF)[2] |
| Solubility in Aqueous Solutions | Dissolves in solutions of alkali hydroxides[2] |
2. What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a well-closed container and protected from light. It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible materials.
3. How can I dissolve this compound for aqueous-based experiments?
Due to its poor water solubility, this compound is often used in its salt form, meglumine iotroxate, for aqueous applications. Meglumine is an organic base that acts as a solubilizing and pH-adjusting agent. To prepare an aqueous solution, this compound can be dissolved in a solution of an alkali hydroxide or by forming the meglumine salt. For short-term use, solutions of meglumine iotroxate can be stored at 2-8°C, while for long-term storage, -20°C is recommended.
4. What are the primary safety hazards associated with this compound?
The primary hazards of this compound include:
-
Skin irritation: May cause skin irritation upon contact.
-
Eye irritation: Can cause serious eye irritation.
-
Respiratory irritation: Inhalation of dust may cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information.
5. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, especially in powder form, the following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling large quantities of powder or if dust is generated, a respirator may be necessary. Work in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Issue 1: My this compound solution is cloudy or has precipitated.
-
Possible Cause 1: Low pH. this compound is insoluble in acidic and neutral aqueous solutions. Precipitation will occur if the pH of the solution drops.
-
Solution: Ensure the pH of your solution is alkaline. This compound dissolves in solutions of alkali hydroxides. If using a meglumine salt solution, ensure a sufficient amount of meglumine is present to maintain a basic pH.
-
-
Possible Cause 2: Solvent Incompatibility. If you are using a mixed solvent system, the addition of a non-polar co-solvent could cause the this compound to precipitate.
-
Solution: Stick to recommended solvents like methanol, DMF, or alkaline aqueous solutions. If a mixed solvent system is necessary, perform small-scale solubility tests first.
-
-
Possible Cause 3: Low Temperature. Solubility can decrease at lower temperatures.
-
Solution: If you have stored your solution at a low temperature, allow it to warm to room temperature and see if the precipitate redissolves. Gentle warming and sonication may aid in redissolving the compound.
-
Issue 2: The this compound powder or solution has a yellow or brownish tint.
-
Possible Cause: Degradation. Discoloration can be a sign of chemical degradation, potentially due to exposure to light or air over time.
-
Solution: this compound should be an almost white powder. If the starting material is discolored, it may be impure or degraded. For solutions, discoloration upon storage suggests instability under the storage conditions. It is recommended to use freshly prepared solutions. To assess the purity, analytical techniques like HPLC or TLC can be used.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Meglumine Iotroxate (Illustrative Example)
This protocol describes the preparation of a 10 mg/mL stock solution of meglumine iotroxate.
Materials:
-
This compound
-
Meglumine
-
Sterile, purified water
-
Sterile glassware (beaker, graduated cylinder, volumetric flask)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh out the required amount of this compound and meglumine. A 2:1 molar ratio of meglumine to this compound is typically used for the salt formation.
-
In a beaker, dissolve the meglumine in approximately 80% of the final volume of water with stirring.
-
Slowly add the this compound powder to the meglumine solution while continuously stirring.
-
Continue stirring until all the this compound has dissolved. The solution should be clear.
-
Check the pH of the solution. It should be in the alkaline range.
-
Transfer the solution to a volumetric flask and add water to the final desired volume.
-
Filter the solution through a 0.22 µm sterile filter for sterilization and removal of any particulates.
-
Store the solution in a well-closed, light-protected container at the appropriate temperature (2-8°C for short-term, -20°C for long-term).
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is stable, such as methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Keep at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified duration.
-
At each time point, withdraw a sample, dissolve it in the solvent, and dilute it to the working concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
At each time point, withdraw an aliquot for analysis. A control sample should be kept in the dark.
-
3. Analysis: Analyze all samples using a stability-indicating HPLC method.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to be suitable for the analysis of the acidic compound).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
4. Data Interpretation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample. Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent drug.
Stability Data Summary (Illustrative)
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of amide bond |
| 1 M NaOH | 24 hours | 60°C | 20% | Hydrolysis of ether linkage |
| 3% H2O2 | 24 hours | Room Temp | 10% | Oxidation of the aromatic ring |
| Dry Heat | 48 hours | 80°C | 5% | Minor decomposition |
| UV/Vis Light | 24 hours | Room Temp | 8% | Photodegradation products |
Visualizations
Caption: Workflow for preparing a stable meglumine iotroxate solution.
Caption: Troubleshooting guide for this compound solution precipitation.
Disposal Guidelines
How should I dispose of waste containing this compound?
-
Aqueous Solutions: For dilute aqueous solutions of this compound that do not contain heavy metals or other hazardous substances, neutralization of the pH to between 5 and 10.5 may allow for disposal down the drain with copious amounts of water, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) office.
-
Organic Solvent Waste: Waste this compound in organic solvents (like methanol or DMF) should be collected in a designated, properly labeled hazardous waste container for organic waste.
-
Solid Waste: Unused this compound powder should be disposed of as chemical waste. Contaminated labware (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Disclaimer: The information provided is for guidance in a research laboratory setting. Always follow your institution's specific safety and disposal protocols. For clinical use, refer to the manufacturer's and regulatory guidelines.
References
Validation & Comparative
A Comparative Analysis of Iotroxic Acid and Iodoxamic Acid for Biliary Imaging
For researchers, scientists, and drug development professionals, the choice of a contrast agent is critical for obtaining high-quality biliary imaging. This guide provides a detailed comparison of two such agents: iotroxic acid and iodoxamic acid, focusing on their performance, experimental protocols, and mechanisms of biliary excretion.
Executive Summary
This compound and iodoxamic acid are both iodinated contrast media used for intravenous cholangiography to visualize the biliary system. Clinical studies indicate that while both agents are effective, this compound demonstrates a higher biliary excretion rate, leading to faster and better-quality visualization of the bile ducts. Furthermore, this compound has been associated with a lower incidence of side effects compared to iodoxamic acid. The biliary excretion of these compounds is a complex process involving carrier-mediated transport across the hepatocyte membrane, with evidence suggesting the involvement of Organic Anion Transporting Polypeptides (OATPs) for uptake and Multidrug Resistance-Associated Protein 2 (MRP2) for canalicular efflux.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators of this compound and iodoxamic acid based on available clinical data.
| Performance Metric | This compound | Iodoxamic Acid | Source |
| Biliary Excretion Rate | Higher, leading to significantly earlier good or adequate visualization (P < 0.05).[1] | Lower compared to this compound. | [1] |
| Maximal Iodine Concentration in Gallbladder | Higher than older agents like ioglycamate.[2] | Higher than older agents like ioglycamate.[2] | [2] |
| Incidence of Side Effects | 11.6% | 16.4% | |
| Plasma Protein Binding | Significantly more than iodoxamate. | Less than this compound. |
Experimental Protocols
The data presented in this guide is primarily derived from double-blind clinical studies comparing the efficacy and safety of meglumine iotroxate and meglumine iodoxamate.
Key Comparative Study Protocol (Taenzer and Volkhardt, 1979)
A double-blind clinical study involving 400 patients was conducted to compare the performance of meglumine iotroxate and meglumine iodoxamate for intravenous cholangiography.
-
Patient Population: 400 patients requiring intravenous cholangiography.
-
Contrast Agents: Meglumine iotroxate and meglumine iodoxamate. The specific dosages administered in this comparative study are not detailed in the available literature.
-
Administration: Intravenous injection.
-
Imaging: The quality of visualization of the gallbladder and bile ducts was assessed at various time points post-injection. The study noted that iotroxate provided significantly earlier good or adequate visualization.
-
Data Collection: The incidence and severity of side effects were recorded for each group.
Biliary Excretion Signaling Pathway
The biliary excretion of both this compound and iodoxamic acid is a multi-step process involving transport from the blood into hepatocytes and subsequently into the bile. This process is mediated by specific protein transporters on the hepatocyte membrane. While the precise transporters for each agent have not been definitively identified in all studies, the general mechanism for this class of compounds involves uptake by Organic Anion Transporting Polypeptides (OATPs) and canalicular export by Multidrug Resistance-Associated Protein 2 (MRP2).
Caption: Biliary excretion pathway of iodinated contrast agents.
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical study for biliary imaging agents.
Caption: Workflow of a double-blind comparative clinical trial.
References
- 1. Double blind comparison of meglumine iotroxate (Biliscopin), meglumine iodoxamate (Endobil), and meglumine ioglycamate (Biligram) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and plasma albumen binding of this compound (Biliscopin), iodoxic acid (Endomirabil) and ioglycamine (Biligram) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iotroxic Acid and Ioglycamic Acid for Cholangiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of two iodinated contrast agents, iotroxic acid and ioglycamic acid, used in intravenous cholangiography to visualize the biliary system. This analysis is based on published experimental and clinical data to inform research and development in diagnostic imaging.
Efficacy and Performance
The primary measure of efficacy for these contrast agents is the quality of opacification of the gallbladder and bile ducts. Clinical studies have demonstrated that both this compound and ioglycamic acid are effective in providing diagnostic-quality images.
A double-blind clinical study comparing meglumine iotroxate and meglumine ioglycamate found that while the overall quality of visualization was comparable between the two agents, iotroxate provided good or adequate visualization significantly earlier.[1] Another study focusing on meglumine ioglycamate reported good to excellent opacification in 69% of patients undergoing cholangiography.[2]
In a comparative trial, meglumine iotroxate demonstrated a sensitivity of 48% and a high specificity of 97% for the detection of common bile duct stones when compared to endoscopic retrograde cholangiography.[3] Furthermore, a study comparing iotroxamide (a derivative of this compound) with ioglycamide found that iotroxamide resulted in significantly better visualization of the bile duct in patients with normal serum bilirubin levels.[4]
Table 1: Comparison of Visualization Efficacy
| Parameter | This compound (Meglumine Iotroxate) | Ioglycamic Acid (Meglumine Ioglycamate) |
| Visualization Quality | Equal to ioglycamate, but achieved earlier.[1] Significantly better than ioglycamide in patients with normal bilirubin (as iotroxamide). | Good to excellent opacification in 69% of patients. Equal to iotroxate in overall quality. |
| Sensitivity for Ductal Stones | 48% | Not explicitly stated in the provided results. |
| Specificity for Ductal Stones | 97% | Not explicitly stated in the provided results. |
Safety and Tolerability
The incidence and nature of side effects are critical considerations in the selection of a contrast agent. Studies indicate a more favorable safety profile for this compound compared to ioglycamic acid.
In a double-blind study, the incidence of side effects was significantly lower in the iotroxate group (10.3%) compared to the ioglycamate group (20.4%). Another comparative study reported toxic side effects in 3% of patients receiving iotroxamide, compared to 8% of those receiving ioglycamide. A separate clinical trial on meglumine ioglycamate reported side effects in 17% of patients, with the majority being minor and transient.
Table 2: Incidence of Side Effects
| Study | This compound (or derivative) | Ioglycamic Acid |
| Comparative Double-Blind Study | 10.3% | 20.4% |
| Comparative Study (Iotroxamide vs. Ioglycamide) | 3% | 8% |
| Clinical Trial on Ioglycamate | Not Applicable | 17% |
Pharmacokinetics
The pharmacokinetic properties of these agents influence their efficacy and safety. The biliary transport rate and the maximum iodine concentration in the gallbladder are key parameters for effective cholangiography. Research indicates that iotroxinate has a higher biliary transport rate and achieves a greater maximal iodine concentration in the gallbladder compared to ioglycamate.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound (Iotroxinate) | Ioglycamic Acid (Ioglycamate) |
| Biliary Transport Rate | Higher than ioglycamate. | Lower than iotroxinate. |
| Maximal Iodine Concentration in Gallbladder | Higher than ioglycamate. | Lower than iotroxinate. |
Experimental Protocols
Double-Blind Comparison of Meglumine Iotroxate and Meglumine Ioglycamate
In a double-blind clinical study, 97 patients received meglumine iotroxate (containing 3.6 g of iodine) and 98 patients received meglumine ioglycamate (containing 5.3 g of iodine). The quality and timing of gallbladder and bile duct visualization were assessed, and the incidence of any side effects was recorded for each group.
Drip Infusion Cholangiography with Iotroxamide and Ioglycamide
In a double-blind clinical trial, 200 patients were administered either ioglycamide or iotroxamide via slow infusion at a rate of 2.6 µmoles/kg body weight/minute for one hour. Radiological opacification of the bile duct was independently assessed by two radiologists. The incidence of toxic side effects was also recorded.
Clinical Trial of Meglumine Ioglycamate
One hundred unselected patients underwent intravenous cholangiography with meglumine ioglycamate. The quality of opacification was evaluated, and the occurrence of side effects was monitored. Additionally, the study assessed the impact on blood pressure and liver function tests.
Mechanism of Action and Workflow
The diagnostic efficacy of both this compound and ioglycamic acid is not based on interaction with specific signaling pathways but rather on their physicochemical properties. As iodinated molecules, they are radiopaque, meaning they absorb X-rays. Following intravenous administration, they are selectively taken up by the liver and excreted into the biliary system. This concentration of iodine in the gallbladder and bile ducts allows for their visualization during radiographic imaging.
Below is a diagram illustrating the general workflow of intravenous cholangiography using these contrast agents.
References
- 1. Double blind comparison of meglumine iotroxate (Biliscopin), meglumine iodoxamate (Endobil), and meglumine ioglycamate (Biligram) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical and radiological trial of meglumine loglycamate, a new intravenous cholangiographic contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis of common bile duct stones by intravenous cholangiography: prediction by ultrasound and liver function tests compared with endoscopic retrograde cholangiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drip infusion cholangiography using iotroxamide. Double blind comparison with ioglycamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biliary Imaging: A Comparative Guide on Iotroxic Acid and Histological Correlation
For researchers, scientists, and drug development professionals, the accurate in vivo visualization of the hepatobiliary system is paramount. Iotroxic acid, a dimeric, ionic iodinated contrast agent, has historically been utilized for X-ray cholangiography to opacify the bile ducts and gallbladder.[1][2] Its diagnostic utility, however, must be rigorously validated against the gold standard of histological examination to ensure imaging findings accurately reflect tissue-level pathology. This guide provides a comparative overview of this compound, the principles of histological validation, and a comparison with modern, extensively validated hepatobiliary contrast agents.
This compound: Mechanism and Application
This compound is administered intravenously and is actively taken up by hepatocytes and subsequently excreted into the bile.[1] This process increases the attenuation of X-rays in the biliary tree, allowing for the visualization of biliary anatomy and the detection of abnormalities such as obstructions, stones, or tumors.[1] While effective for conventional cholangiography and CT, its use in developed nations has diminished with the advent of advanced imaging techniques like Magnetic Resonance Cholangiopancreatography (MRCP).[2]
The Imperative of Histological Validation
The validation of any imaging agent with histology is a critical step in preclinical and clinical research. This process involves the direct comparison of imaging findings with the microscopic analysis of tissue samples, providing a definitive confirmation of the underlying pathology. For hepatobiliary imaging agents, this validation is crucial for confirming the accuracy of diagnosing conditions such as liver fibrosis, hepatocellular carcinoma (HCC), and cholangiocarcinoma (CC). While direct and recent histological validation studies for this compound are scarce in contemporary literature, the principles and methodologies are well-established through extensive research on newer contrast agents.
Experimental Protocols for Histological Validation of Liver Imaging
The following protocols, derived from studies on other hepatobiliary contrast agents, outline the standard procedures for validating imaging findings with histology.
Animal Models of Liver Disease
-
Liver Fibrosis: Commonly induced in rodents (e.g., Sprague-Dawley rats) through repeated intraperitoneal injections of hepatotoxins like carbon tetrachloride (CCl4) or dimethylnitrosamine (DMN). The duration and dosage of the toxin are controlled to induce different stages of fibrosis.
-
Hepatocellular Carcinoma (HCC): Can be induced chemically in animal models or studied in patient cohorts undergoing liver transplantation for end-stage liver disease and HCC.
Imaging Procedure
-
Animal Preparation: Animals are anesthetized, and a catheter is placed for the administration of the contrast agent.
-
Image Acquisition: Baseline (pre-contrast) images are acquired, followed by the intravenous injection of the contrast agent (e.g., this compound for CT or a gadolinium-based agent for MRI).
-
Dynamic Imaging: For agents like gadoxetic acid, dynamic contrast-enhanced imaging is performed to capture the arterial, portal venous, and delayed phases of enhancement. For this compound, imaging is typically performed at time points corresponding to peak biliary excretion.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify signal enhancement or attenuation in specific liver lesions or the liver parenchyma.
Histological Analysis
-
Tissue Harvesting and Preparation: Following imaging, animals are euthanized, and the liver is excised. In clinical studies, tissue is obtained from surgical resection or liver explants. The tissue is then fixed in formalin and embedded in paraffin.
-
Staining: Thin sections of the tissue are cut and stained with various histological stains to visualize different cellular and extracellular components.
-
Hematoxylin and Eosin (H&E): Provides a general overview of the tissue architecture and cellular morphology.
-
Masson's Trichrome: Stains collagen fibers blue, allowing for the quantification of fibrosis.
-
Immunohistochemistry (IHC): Uses antibodies to detect specific proteins (biomarkers) to identify different cell types or pathological features.
-
-
Microscopic Examination: A pathologist examines the stained slides to stage the degree of fibrosis, grade tumors, and identify other pathological features.
Comparison with a Modern Alternative: Gadoxetic Acid
Gadoxetic acid (Primovist®/Eovist®) is a gadolinium-based MRI contrast agent that has largely supplanted older agents for hepatobiliary imaging. Like this compound, it is taken up by hepatocytes and excreted into the bile. However, its use with MRI provides superior soft-tissue contrast and allows for both dynamic vascular assessment and delayed hepatobiliary phase imaging.
| Feature | This compound | Gadoxetic Acid |
| Imaging Modality | X-ray, Computed Tomography (CT) | Magnetic Resonance Imaging (MRI) |
| Mechanism of Action | Active uptake by hepatocytes and biliary excretion of an iodinated compound. | Active uptake by hepatocytes (via OATP1B3 transporters) and biliary excretion of a gadolinium-based compound. |
| Clinical Applications | Cholangiography, visualization of biliary anatomy and obstruction. | Detection and characterization of focal liver lesions (e.g., HCC, cholangiocarcinoma), assessment of liver function. |
| Histological Validation | Limited recent published data directly correlating imaging with histology. | Extensively validated in numerous studies correlating MRI findings with histological analysis of liver tumors and fibrosis. |
Quantitative Data: Gadoxetic Acid MRI vs. Histopathology for HCC Detection
The following table summarizes the diagnostic performance of gadoxetic acid-enhanced MRI in identifying hepatocellular carcinoma (HCC) nodules, with histological findings from explanted livers serving as the reference standard.
| Parameter | Reader 1 | Reader 2 | Average |
| Sensitivity | 94.6% | 94.6% | 94.6% |
| Specificity | 90% | 90% | 90% |
| Diagnostic Accuracy | 93.6% | 93.6% | 93.6% |
| Data from a study involving 17 patients with 46 nodules identified on histopathology. |
Visualizing the Workflow and Pathophysiology
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for validating an imaging agent and a simplified signaling pathway relevant to liver pathology.
Caption: Experimental workflow for validating a liver imaging agent with histology.
Caption: Simplified signaling pathway of liver fibrogenesis.
References
A Comparative Guide: Iotroxic Acid-Enhanced Cholangiography vs. Magnetic Resonance Cholangiopancreatography (MRCP)
For Researchers, Scientists, and Drug Development Professionals
In the realm of biliary system imaging, both Iotroxic acid-enhanced cholangiography and Magnetic Resonance Cholangiopancreatography (MRCP) have served as valuable diagnostic tools. However, the landscape of medical imaging has evolved, with a significant shift towards non-invasive and safer techniques. This guide provides an objective comparison of these two modalities, supported by available data, to inform researchers and clinicians in their selection of appropriate imaging strategies.
At a Glance: this compound vs. MRCP
| Feature | This compound-Enhanced Cholangiography | Magnetic Resonance Cholangiopancreatography (MRCP) |
| Principle | X-ray imaging with an iodinated contrast agent (this compound) actively excreted into the bile.[1] | Heavily T2-weighted magnetic resonance imaging that visualizes static or slow-moving fluids in the biliary and pancreatic ducts.[2] |
| Invasiveness | Minimally invasive (intravenous injection). | Non-invasive.[2] |
| Ionizing Radiation | Yes. | No.[3] |
| Contrast Agent | This compound (iodine-based).[1] | Typically none required; gadolinium-based contrast agents may be used in specific situations. |
| Common Indications | Historically used for visualizing the gallbladder and biliary tract to detect abnormalities like blockages, stones, or tumors. | Evaluation of choledocholithiasis (bile duct stones), biliary strictures, congenital anomalies, chronic pancreatitis, and pancreaticobiliary trauma. |
| Current Status | Rarely used in developed countries due to the availability of MRCP. | Widely used as a first-line non-invasive imaging modality for the biliary and pancreatic ducts. |
Diagnostic Performance
Direct comparative studies between this compound-enhanced cholangiography and MRCP are scarce in recent literature due to the widespread adoption of MRCP. The following tables present the diagnostic performance of each technique, primarily derived from comparisons with the gold standard, Endoscopic Retrograde Cholangiopancreatography (ERCP), or intraoperative cholangiography.
Table 1: Diagnostic Accuracy of MRCP in Detecting Choledocholithiasis (Bile Duct Stones)
| Study Cohort/Reference | Sensitivity | Specificity | Accuracy |
| Meta-analysis | 90% | 95% | Not Reported |
| Study vs. Direct Cholangiography | 91% | 98% | 97% |
| Study vs. EUS/ERCP | 77.4% | 100% | 80.5% |
| Study vs. ERCP | 81% | 40% | 68% |
Table 2: Diagnostic Accuracy of MRCP in Biliary Obstruction
| Study Cohort/Reference | Sensitivity | Specificity | Accuracy |
| Study vs. ERCP/Surgery/Histopathology | 94.1% | 91.9% | 94.8% |
| Study vs. ERCP/Surgery/Histopathology | 100% (benign), 95.83% (malignant) | Not specified | 98% |
| Study vs. ERCP (Recurrent Obstruction) | 88% | 82% | Not Reported |
Safety and Adverse Events
This compound: As an iodinated contrast medium, this compound carries a risk of adverse reactions. While generally uncommon, side effects can include nausea, vomiting, skin flushing, headache, itching, and low blood pressure. Severe allergic reactions, although rare, are a possibility. A study on drip infusion cholangiography with iotroxamide reported toxic side effects in 3% of patients. Animal studies suggest that this compound has a better tolerance profile compared to some older intravenous cholangiographic agents.
MRCP: MRCP is a non-invasive procedure that does not involve ionizing radiation. When performed without a contrast agent, it has a very low risk profile. If a gadolinium-based contrast agent is used, there is a small risk of allergic reaction and a rare but serious condition known as nephrogenic systemic fibrosis in patients with severe kidney disease.
Experimental Protocols
This compound-Enhanced Intravenous Cholangiography
-
Patient Preparation: Patients are typically required to fast for several hours before the procedure to ensure the gallbladder is distended.
-
Contrast Administration: Meglumine iotroxate is administered via a slow intravenous injection or drip infusion. The dosage is calculated based on the patient's body weight.
-
Imaging: A series of X-ray images of the abdomen are taken at timed intervals after the contrast injection. The peak visualization of the biliary system usually occurs between 30 to 60 minutes as the liver takes up the this compound and excretes it into the bile.
Magnetic Resonance Cholangiopancreatography (MRCP)
-
Patient Preparation: Patients are required to fast for 4-6 hours prior to the examination to reduce gastrointestinal secretions and motility, and to promote gallbladder distension.
-
Imaging Technique: The patient lies supine within the MRI scanner. Heavily T2-weighted sequences are the cornerstone of MRCP, as they produce high signal intensity from the static or slow-moving fluid within the biliary and pancreatic ducts, while suppressing the signal from the surrounding solid organs.
-
Pulse Sequences: Common sequences include:
-
Single-Shot Fast Spin-Echo (SSFSE) or Half-Fourier Acquisition Single-Shot Turbo Spin-Echo (HASTE): Rapid 2D acquisitions that are less susceptible to motion artifacts.
-
3D Fast Spin-Echo (FSE) or Turbo Spin-Echo (TSE): Allows for high-resolution imaging of the biliary tree and multiplanar reconstructions.
-
-
Respiratory Gating/Breath-Holding: To minimize motion artifacts from breathing, respiratory gating or breath-hold techniques are employed.
-
Optional Contrast: In some cases, a negative oral contrast agent (e.g., pineapple or blueberry juice) may be given to suppress the signal from the stomach and duodenum. Intravenous secretin may be administered to stimulate pancreatic secretions and improve visualization of the pancreatic duct.
Visualization of Diagnostic Workflows
The following diagrams illustrate the typical diagnostic pathways for a patient presenting with suspected biliary pathology, highlighting the roles of this compound-enhanced cholangiography (historically) and MRCP (currently).
Conclusion
The evolution of diagnostic imaging has seen a clear shift from this compound-enhanced cholangiography to MRCP for the evaluation of the biliary system. MRCP's non-invasive nature, lack of ionizing radiation, and high diagnostic accuracy have established it as the preferred imaging modality. While this compound was a significant tool in its time, its use has been largely superseded in modern clinical practice. For researchers and drug development professionals, understanding the principles, performance, and protocols of both techniques provides a valuable context for the historical and current landscape of hepatobiliary diagnostics.
References
A Comparative Analysis of Computed Tomography and Ultrasound Imaging in Biliary System Evaluation
In the diagnostic landscape of biliary system pathologies, particularly gallbladder diseases, both Computed Tomography (CT) and Ultrasound Imaging stand as crucial modalities. While historically, contrast agents like iotroxic acid were employed in X-ray based cholangiography, modern practice predominantly relies on non-contrast or intravenously-enhanced CT and ultrasound for initial and detailed assessments. This guide provides a comparative analysis of these two imaging techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective roles and performance.
Diagnostic Performance: A Quantitative Comparison
Ultrasound is widely regarded as the primary imaging modality for suspected gallbladder disease due to its accessibility, cost-effectiveness, and lack of ionizing radiation.[1] However, CT is frequently utilized when ultrasound findings are equivocal or when a broader evaluation of abdominal pathology is necessary.[1] Several studies have compared the diagnostic accuracy of these two methods, particularly in the context of acute cholecystitis and biliary obstruction.
The following tables summarize the quantitative data on the diagnostic performance of CT and ultrasound from various studies.
Table 1: Diagnostic Accuracy for Acute Cholecystitis
| Study/Parameter | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Wertz et al. (2018)[2] | ||||
| CT | 85% | 100% | 100% | 90% |
| Ultrasound | 68% | 100% | 100% | 78% |
| Fike et al. (as cited in Tan et al., 2018)[3] | ||||
| CT | 92% | - | - | - |
| Ultrasound | 79% | - | - | - |
| Tan et al. (2018)[3] | ||||
| CT | 45% | 79% | - | - |
| Ultrasound | 47% | 84% | - | - |
Table 2: Diagnostic Accuracy for Biliary Obstruction
| Study/Parameter | Sensitivity | Specificity | Positive Predictive Value (PPV) | Diagnostic Accuracy |
| Adedin et al. (2012) | ||||
| CT (for cause of obstruction) | 96.5% | - | 100% | 96.5% |
| Ultrasound (for cause of obstruction) | 68.4% | - | 100% | 68.4% |
| Mohapatra et al. (2024) | ||||
| CT (for benign lesions) | 100% | 93.1% | 93.7% | 96% |
| Ultrasound (for benign lesions) | 100% | 86.2% | - | - |
| CT (for malignant lesions) | 93.1% | 100% | - | - |
| Ultrasound (for malignant lesions) | 86.2% | 100% | - | - |
Table 3: Diagnostic Accuracy for Choledocholithiasis (Bile Duct Stones)
| Study/Parameter | Sensitivity | Specificity | Positive Predictive Value (PPV) | Diagnostic Accuracy |
| Mohapatra et al. (2024) | ||||
| CT | 100% | 97.2% | 93.3% | 98% |
| Ultrasound | 100% | 86% | 73% | 96% |
| Hasan et al. (2023) | ||||
| CT (for benign conditions) | 87.18% | 81.25% | - | 84.51% |
| Ultrasound (for benign conditions) | 84.62% | 90.63% | - | - |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding how these comparative data were generated.
-
Study Design: The majority of the studies were retrospective analyses of patient data who underwent both ultrasound and CT scans for suspected biliary pathology. The final diagnosis was often confirmed by surgical findings and histopathology, which served as the gold standard.
-
Patient Population: Patients typically presented with symptoms such as right upper quadrant pain, jaundice, or other signs suggestive of acute cholecystitis or biliary obstruction.
-
Imaging Techniques:
-
Ultrasound: Abdominal ultrasound was generally the initial imaging modality. Key findings for acute cholecystitis included gallbladder wall thickening, pericholecystic fluid, and a sonographic Murphy's sign. For biliary obstruction, dilation of the bile ducts was a primary indicator.
-
Computed Tomography (CT): CT scans were often performed with intravenous contrast. Findings suggestive of acute cholecystitis included gallbladder wall thickening, pericholecystic inflammation, and gallbladder distention. For biliary obstruction, CT is effective in identifying the level and cause of the obstruction.
-
-
Data Analysis: The sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of each imaging modality were calculated by comparing the imaging findings with the final diagnosis. Statistical tests were used to determine the significance of the differences in diagnostic performance.
Diagnostic Workflow
The following diagram illustrates a typical diagnostic workflow for a patient with suspected gallbladder disease, highlighting the roles of ultrasound and CT.
Discussion and Conclusion
The compiled data indicates that while ultrasound is an excellent initial diagnostic tool, particularly for detecting gallstones, CT often demonstrates higher sensitivity for diagnosing acute cholecystitis and determining the cause of biliary obstruction. CT is particularly valuable in cases where ultrasound results are inconclusive or when complications are suspected.
It is important to note that the diagnostic accuracy of both modalities can be influenced by factors such as the patient's body habitus and the operator's experience, especially with ultrasound. The choice between ultrasound and CT should be guided by the clinical presentation, the specific information required, and institutional protocols. In many clinical scenarios, these two imaging modalities are complementary rather than mutually exclusive. While specific cross-validation studies involving this compound-enhanced CT are not prevalent in recent literature, the comparative data for modern CT and ultrasound techniques provide a robust foundation for decision-making in biliary imaging.
References
A Comparative Analysis of the Nephrotoxicity of Iotroxic Acid and Other Contrast Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxicity associated with iotroxic acid and other commonly used contrast media. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction to Contrast Media and Nephrotoxicity
Iodinated contrast media are essential for various diagnostic and interventional imaging procedures. However, their use is associated with a risk of contrast-induced nephropathy (CIN), a form of acute kidney injury (AKI). The nephrotoxicity of contrast agents is influenced by several factors, with osmolality being a key determinant. Contrast media are generally categorized into high-osmolar (HOCM), low-osmolar (LOCM), and iso-osmolar (IOCM) agents. This compound, an ionic dimer, is classified as a high-osmolar contrast medium. Generally, HOCM are considered more nephrotoxic than LOCM and IOCM.[1]
Comparative Experimental Data
The following table summarizes experimental data on the nephrotoxic effects of this compound and other contrast agents from various animal studies. It is important to note that direct head-to-head comparative studies involving this compound are limited, and experimental conditions may vary across different studies.
| Contrast Medium | Class | Animal Model | Dosage and Administration | Key Findings (Changes in Renal Biomarkers and Histology) | Reference |
| This compound (Meglumine Iotroxate) | High-Osmolar (HOCM) | Not specified in detail in available abstracts; primarily biliary excretion but renal excretion occurs, especially with impaired liver function. | Slow IV infusion (over 30-60 minutes). | Preferential renal excretion in patients with hyperbilirubinemia. Severe renal dysfunction is a contraindication.[2] | [2] |
| Diatrizoate | High-Osmolar (HOCM) | Diabetic Rats | Not specified | In diabetic rats, caused a sustained decrease in renal blood flow and glomerular filtration rate.[3] | [3] |
| Ioxaglate | Low-Osmolar (LOCM) | Patients undergoing peripheral angiography | Average volume of 123 ml | Showed a trend towards being the least nephrotoxic among iohexol and iopamidol in high-risk patients, though the difference was not statistically significant. | |
| Iohexol | Low-Osmolar (LOCM) | Rats with pre-induced renal impairment | 48-h dehydration plus furosemide injection before iohexol administration | Induced a significant decrease in renal function, severe morphological damage, mitochondrial ultrastructural changes, and an increased number of apoptotic cells compared to iodixanol. | |
| Iopamidol | Low-Osmolar (LOCM) | Unilaterally nephrectomized rats | 2g I/kg, i.v. | Did not significantly affect serum creatinine and urea concentrations. | |
| Iodixanol | Iso-Osmolar (IOCM) | Rats with pre-induced renal impairment | 48-h dehydration plus furosemide injection before iodixanol administration | Induced less severe nephrotoxicity than iohexol, with less impact on renal function and morphology. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are generalized experimental protocols for inducing and assessing contrast-induced nephropathy in animal models, as synthesized from multiple sources.
A common experimental workflow for inducing CIN in a rat model:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. To increase susceptibility to CIN, pre-existing renal impairment is often induced. This can be achieved through methods such as:
-
Unilateral nephrectomy.
-
Administration of nephrotoxic drugs like gentamicin or cisplatin in sub-toxic doses prior to contrast media administration.
-
Inducing dehydration by withholding water for 48 hours and administering a diuretic like furosemide.
-
-
Contrast Media Administration: The contrast agent is typically administered intravenously (i.v.) via the tail vein. The dosage is a critical parameter and is often reported in grams of iodine per kilogram of body weight (g I/kg).
-
Assessment of Nephrotoxicity:
-
Biochemical Analysis: Blood samples are collected at baseline and at various time points after contrast administration (e.g., 24, 48, and 72 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels. An increase in these markers indicates impaired renal function.
-
Histopathological Examination: After a predetermined period, the animals are euthanized, and their kidneys are harvested for histological analysis. The tissue is typically fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E or Periodic acid-Schiff - PAS) to assess for tubular necrosis, vacuolization, cast formation, and other signs of renal damage.
-
Signaling Pathways in Contrast-Induced Nephropathy
The pathophysiology of CIN is multifactorial, involving direct tubular toxicity, renal vasoconstriction leading to medullary hypoxia, and oxidative stress. Several signaling pathways are implicated in these processes.
Caption: Key signaling pathways in contrast-induced nephropathy.
The diagram above illustrates the central role of contrast media in inducing reactive oxygen species (ROS) production, renal vasoconstriction, and direct tubular cell toxicity. These initial insults trigger downstream pathways involving oxidative stress, inflammation (mediated by factors like NF-κB and IL-6), and apoptosis (executed by caspases), all of which contribute to medullary hypoxia and ultimately lead to acute kidney injury.
Experimental Workflow for Animal Models of CIN
The following diagram outlines a typical experimental workflow for studying CIN in animal models.
Caption: General experimental workflow for CIN animal models.
Conclusion
References
A Comparative Guide to Monomeric vs. Dimeric Iodinated Contrast Agents in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iodinated contrast agent is a critical consideration in preclinical and clinical imaging. The two primary classes of non-ionic, water-soluble contrast media are monomeric and dimeric agents, distinguished by their chemical structure. Monomers consist of a single tri-iodinated benzene ring, while dimers are formed by two linked tri-iodinated benzene rings. This structural difference fundamentally influences their physicochemical properties, leading to distinct in vivo performance profiles. This guide provides an objective comparison of monomeric and dimeric iodinated contrast agents, supported by experimental data, to aid in the selection of the most suitable agent for specific research and development applications.
Performance Comparison: Key In Vivo Parameters
The in vivo behavior of iodinated contrast agents can be evaluated across several key parameters, including renal effects, hemodynamic responses, and imaging efficacy. The following tables summarize quantitative data from comparative studies of commonly used monomeric (e.g., iohexol, iopromide, iobitridol) and dimeric (e.g., iodixanol, iotrolan) agents.
Table 1: Comparison of Renal Effects
| Parameter | Monomeric Agent (e.g., Iohexol, Iopromide) | Dimeric Agent (e.g., Iodixanol) | Key Findings & Significance |
| Contrast-Induced Nephropathy (CIN) Incidence | Variable results; some studies show no significant difference, while others suggest a higher risk, particularly in high-risk patients.[1][2][3] | Often associated with a lower risk of CIN, though some studies report no statistically significant difference compared to monomers.[1][2] | Dimeric agents, being iso-osmolar to blood, are theorized to be less disruptive to renal microcirculation and tubular cell function. |
| Change in Serum Creatinine | In a study of patients undergoing intravenous pyelography, 24% of patients receiving iohexol had a >10% increase in serum creatinine. | In the same study, 32% of patients in the iodixanol group had a >10% increase in serum creatinine; however, this group was significantly older. | Changes in serum creatinine are a key indicator of acute kidney injury. The impact of the contrast agent may be influenced by patient-specific factors. |
| Renal Blood Flow (RBF) Reduction (in rats) | Iobitridol induced a -20% +/- 4% decrease in RBF from baseline at 16 minutes post-injection. | Iodixanol induced a more marked decrease of -32% +/- 13% in RBF from baseline at 16 minutes post-injection. | Despite being iso-osmolar, the dimeric agent showed a greater impact on renal hemodynamics in this preclinical model, an effect that was long-lasting. |
Table 2: Comparison of Hemodynamic and Systemic Effects
| Parameter | Monomeric Agent (e.g., Iohexol, Iopromide) | Dimeric Agent (e.g., Iotrolan, Iodixanol) | Key Findings & Significance |
| Blood Pressure (BP) Changes (in rats) | Iobitridol had virtually no effect on systemic blood pressure. | Iodixanol significantly lowered BP in Wistar rats by -33% +/- 9% from baseline at 10 minutes post-injection. | The hypotensive effect of the dimeric agent in this animal model was significant and not alleviated by increased hydration. |
| Complement Activation | Iopromide injection did not show evidence of classical complement pathway activation. | Iotrolan injection led to a more pronounced decrease in complement factors C3 and C4, suggesting activation of the classical pathway. | Activation of the complement system can be associated with hypersensitivity reactions. The dimeric structure may have a greater propensity for this interaction. |
| Adverse Reactions (Clinical) | Iohexol was associated with a 12% rate of early allergic reactions in one study. | Iodixanol was associated with a 4% rate of late adverse reactions in the same study, with one patient experiencing a severe skin rash. | The incidence and timing of adverse reactions can differ between the two classes of agents. |
| Sensation of Warmth | Generally more pronounced with monomeric agents. | The sensation of warmth was significantly milder after iodixanol administration compared to iohexol in a cardioangiography study. | This is likely due to the lower osmolality of dimeric agents, leading to less patient discomfort. |
Table 3: Comparison of Imaging Efficacy
| Parameter | Monomeric Agent (e.g., Iohexol, Iopromide) | Dimeric Agent (e.g., Iodixanol) | Key Findings & Significance |
| Vascular Enhancement (CT) | Iohexol (350 mg I/mL) showed slightly higher, though not statistically significant, enhancement in the right heart, left heart, and coronary arteries compared to iodixanol (320 mg I/mL). | Iodixanol (320 mg I/mL) provided vascular enhancement similar to iohexol (350 mg I/mL). | Despite a lower iodine concentration, the iso-osmolar nature of the dimeric agent leads to less intravascular dilution, resulting in comparable vascular opacification. |
| Myocardial Enhancement (Delayed Phase CT) | Lower persistent enhancement in the left ventricular myocardium. | Displayed significantly higher (7.7 H) persistent enhancement in the left ventricular myocardium in the delayed phase. | This suggests different tissue distribution kinetics, which could be advantageous for certain cardiac imaging applications. |
| Urography in Renal Insufficiency | Iopromide resulted in less optimal filling and density of the calyces and renal pelvis. | Iodixanol showed better filling and density of the calyces (p=0.004) and better opacification of the renal pelvis (p=0.006). | The iso-osmolar nature of dimeric agents induces less osmotic diuresis, leading to better concentration and visualization in the urinary tract. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative studies. Below are representative experimental protocols for key in vivo comparisons.
Protocol 1: Evaluation of Renal and Systemic Hemodynamics in a Rat Model
-
Objective: To compare the effects of a non-ionic monomeric (iobitridol) and a non-ionic dimeric (iodixanol) contrast agent on systemic blood pressure (BP) and renal blood flow (RBF).
-
Animal Model: Male Wistar and Sprague Dawley rats.
-
Procedure:
-
Anesthesia is induced and maintained throughout the experiment.
-
Catheters are placed in the carotid artery for BP monitoring and in the jugular vein for agent administration.
-
A transit-time Doppler ultrasonic flow probe is placed around the left renal artery to measure RBF.
-
Following a stabilization period, a baseline recording of BP and RBF is obtained.
-
The contrast agent (iodixanol or iobitridol, at a dose of 1,600 mgI/kg) or a saline control is injected intravenously.
-
BP and RBF are continuously monitored and recorded for a specified period (e.g., up to 4 hours post-injection).
-
-
Data Analysis: Changes in BP and RBF from baseline are calculated at various time points and compared between the different agent groups and the saline control using appropriate statistical tests.
Protocol 2: Clinical Comparison of Nephrotoxicity in Patients Undergoing Intravenous Pyelography
-
Objective: To compare the nephrotoxic effects of a low-osmolar monomeric (iohexol) and an iso-osmolar dimeric (iodixanol) contrast agent.
-
Study Design: A single-center, double-blind, prospective, randomized controlled trial.
-
Patient Population: Patients undergoing intravenous pyelography (IVP), including those at high risk for contrast nephropathy (e.g., with pre-existing renal insufficiency or diabetes mellitus).
-
Procedure:
-
Eligible patients are randomized to receive either iodixanol or iohexol.
-
The mean volume of the contrast agent administered is standardized (e.g., 0.8 mL/kg).
-
Serum creatinine levels are measured at baseline (before the IVP procedure) and at multiple time points post-procedure (e.g., daily for one week).
-
The incidence of contrast nephropathy (defined as a post-exposure creatinine elevation of >25% or >0.5 mg/dL within the follow-up period) is recorded.
-
Patients are also monitored for any immediate or delayed allergic reactions.
-
-
Data Analysis: The incidence of contrast nephropathy and allergic reactions are compared between the two groups using statistical tests such as the chi-square or Fisher's exact test.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the methodologies and logical connections described.
Conclusion
The choice between monomeric and dimeric iodinated contrast agents is multifaceted and depends on the specific requirements of the in vivo study. Dimeric agents, with their characteristic iso-osmolality, generally offer advantages in terms of patient comfort and may provide better visualization in applications such as urography due to reduced osmotic diuresis. While some evidence suggests a better safety profile for dimeric agents concerning CIN, results are not consistently superior to newer-generation low-osmolar monomeric agents, and other adverse effects, such as hemodynamic changes in preclinical models and delayed cutaneous reactions, have been noted. Monomeric agents remain highly effective for a wide range of applications and, in some instances, may offer more favorable hemodynamic profiles. Ultimately, the selection should be based on a careful consideration of the imaging endpoint, the patient or animal model's physiological status, and the specific safety parameters of primary concern.
References
A Comparative Analysis of the Protein Binding of Iotroxic and Iodoxamic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the plasma protein binding of two iodinated contrast agents, iotroxic acid and iodoxamic acid. Understanding the extent of protein binding is crucial in drug development as it significantly influences the pharmacokinetic and pharmacodynamic properties of a compound, including its distribution, clearance, and availability to reach its target. This document summarizes the available data, details relevant experimental methodologies, and presents visual workflows to facilitate comprehension.
Comparative Protein Binding Data
| Compound | Relative Plasma Protein Binding | Supporting Evidence |
| This compound | Significantly higher | Pharmacokinetic studies have shown that this compound is more significantly bound to plasma proteins compared to iodoxamic acid[1]. |
| Iodoxamic Acid | Lower | Consistently reported to have lower plasma protein binding than this compound[1]. |
Experimental Protocols: Determination of Plasma Protein Binding
The "gold standard" for accurately determining the percentage of plasma protein binding (%PPB) for a drug candidate is Equilibrium Dialysis . This method allows for the separation of the unbound (free) drug fraction from the protein-bound fraction.
Principle of Equilibrium Dialysis
Equilibrium dialysis involves dialyzing a plasma sample containing the test compound against a buffer solution through a semi-permeable membrane. The membrane has a specific molecular weight cutoff (typically 12-14 kDa) that allows the smaller, unbound drug molecules to pass through while retaining the larger plasma proteins and the protein-bound drug complex. At equilibrium, the concentration of the unbound drug is the same in both the plasma and buffer chambers. By measuring the drug concentration in both chambers, the percentage of the protein-bound drug can be calculated.
Detailed Protocol for Equilibrium Dialysis
This protocol is a generalized procedure based on standard industry practices.
Materials:
-
96-well equilibrium dialysis apparatus (e.g., HTD96b dialyser or Thermo Scientific RED device)
-
Semi-permeable dialysis membranes (MWCO 12-14 kDa)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound, iodoxamic acid)
-
LC-MS/MS system for concentration analysis
-
Incubator with orbital shaker set at 37°C
Procedure:
-
Preparation of the Dialysis Unit:
-
If using a reusable apparatus, rinse the wells of the Teflon base plate with 20% ethanol for 10 minutes, followed by two rinses with ultrapure water. Allow the plate to dry completely.
-
Insert the dialysis membrane strips into the unit according to the manufacturer's instructions, ensuring a leak-proof seal between the chambers.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound and iodoxamic acid in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with the test compound to a final concentration, typically in the range of 1-10 µM. It is crucial to ensure the final solvent concentration in the plasma is low (e.g., <1%) to avoid protein precipitation.
-
-
Loading the Dialysis Unit:
-
Add a precise volume of the compound-spiked plasma to one chamber of each well (the "plasma chamber").
-
Add an equal volume of PBS to the corresponding adjacent chamber (the "buffer chamber").
-
-
Incubation:
-
Seal the 96-well plate with an adhesive sealing tape to prevent evaporation.
-
Place the plate in an incubator on an orbital shaker at 37°C. The incubation time is typically 4 to 24 hours to ensure equilibrium is reached.
-
-
Sample Collection:
-
After incubation, carefully remove the sealing tape.
-
Aspirate an equal and precise aliquot from both the plasma and buffer chambers of each well.
-
-
Analysis:
-
To ensure accurate comparison, matrix-match the samples. Add an equivalent volume of blank plasma to the buffer chamber aliquots and an equivalent volume of PBS to the plasma chamber aliquots.
-
Precipitate the proteins from all samples by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant from each sample by LC-MS/MS to determine the concentration of the test compound.
-
-
Calculation of Percent Protein Binding:
-
The percentage of unbound drug (% Unbound) is calculated as:
-
The percentage of protein-bound drug (% Protein Binding) is then calculated as:
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental process for determining plasma protein binding.
Caption: Workflow for determining plasma protein binding.
Caption: Principle of equilibrium dialysis for protein binding.
References
A Comparative Guide to Iotroxic Acid-Enhanced Cholangiography for Biliary System Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the diagnostic accuracy of iotroxic acid-enhanced cholangiography in comparison to other leading imaging modalities for the biliary system. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the physiological pathways involved, offering a thorough resource for professionals in the field.
Comparative Diagnostic Accuracy
The diagnostic performance of various cholangiography techniques is crucial for the accurate identification of biliary pathologies, most notably choledocholithiasis (bile duct stones). The table below summarizes the diagnostic accuracy of this compound-enhanced cholangiography and its primary alternatives, based on published experimental data.
| Imaging Modality | Contrast Agent | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Diagnostic Accuracy |
| CT-IVC with this compound | Meglumine Iotroxate | 95.6% | 94.3% | - | - | - |
| Intravenous Cholangiography | Meglumine Iotroxate | 48% | 97% | 93% | 67% | 73% |
| MRCP | None (or Gadolinium-based) | 77.4% - 96%[1] | 98% - 100%[1] | 100% | 85% | 80.5% - 97%[1] |
| ERCP | Iodinated contrast | High (often considered gold standard) | High | - | - | - |
| Oral Contrast-Enhanced CT | Iopanoic Acid / Iopodic Acid | 85.7% - 92.9%[2] | 92% - 100%[2] | - | - | - |
Note: Dashes (-) indicate where specific data was not available in the reviewed literature. The diagnostic accuracy of ERCP is widely considered the gold standard, and as such, formal sensitivity and specificity are not always reported in comparative studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of clinical findings. The following protocols outline the procedures for each of the compared cholangiographic techniques.
This compound-Enhanced CT Cholangiography (CT-IVC)
-
Patient Population: Patients with suspected choledocholithiasis, with bilirubin levels not exceeding three times the normal limit.
-
Contrast Agent and Administration: An intravenous infusion of 100 mL of meglumine iotroxate (Biliscopin) is administered.
-
Imaging Protocol: A single-detector helical CT scan is performed following the contrast infusion. Axial images are primarily used for interpretation, as reformatted images like Maximum Intensity Projections (MIP) have been found to be less reliable for detecting stones.
Magnetic Resonance Cholangiopancreatography (MRCP)
-
Patient Population: Individuals with suspected biliary or pancreatic ductal system pathologies, including choledocholithiasis, strictures, or congenital anomalies.
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the examination to minimize gastroduodenal secretions and bowel peristalsis.
-
Imaging Protocol: MRCP utilizes heavily T2-weighted sequences to visualize the fluid-filled biliary and pancreatic ducts. No exogenous contrast agent is typically required. The protocol may include sequences such as Half-Fourier Acquisition Single-shot Turbo Spin-Echo (HASTE). For enhanced imaging, a gadolinium-based contrast agent can be used, which is particularly useful for detecting smaller stones.
Endoscopic Retrograde Cholangiopancreatography (ERCP)
-
Patient Population: Patients with a high suspicion of biliary or pancreatic duct obstruction that may require therapeutic intervention.
-
Procedure: ERCP is an invasive procedure that combines endoscopy and fluoroscopy. An endoscope is passed through the mouth, esophagus, and stomach into the duodenum to access the biliary and pancreatic ducts. A contrast dye is then injected directly into the ducts, and X-ray images are taken. This procedure allows for both diagnosis and immediate treatment, such as stone removal or stent placement.
Oral Contrast-Enhanced CT Cholangiography
-
Patient Population: Patients with suspected choledocholithiasis.
-
Patient Preparation and Contrast Administration: Patients orally ingest 6 grams of iopanoic acid 8-12 hours before the CT scan. This is often preceded by a high-fat meal to stimulate gallbladder contraction.
-
Imaging Protocol: A helical CT scan is performed. The acquired data can be used to generate two-dimensional and three-dimensional reformatted images of the biliary tract.
Hepatobiliary Transport of Iodinated Contrast Agents
The efficacy of hepatobiliary contrast agents like this compound is dependent on their physiological transport pathway. The following diagram illustrates the key steps involved in the uptake, processing, and excretion of these agents by the liver.
Conclusion
This compound-enhanced CT cholangiography demonstrates high sensitivity and specificity for the detection of choledocholithiasis, particularly when performed with modern helical CT techniques. However, its diagnostic accuracy can be lower with conventional intravenous cholangiography. MRCP stands out as a non-invasive alternative with excellent diagnostic performance, avoiding the risks of ionizing radiation and invasive procedures. ERCP remains the gold standard, especially when therapeutic intervention is anticipated, though it carries a higher risk of complications. Oral contrast-enhanced CT cholangiography offers another non-invasive option with good accuracy. The choice of imaging modality should be guided by the clinical suspicion, patient factors, and the availability of expertise and technology.
References
Safety Operating Guide
Proper Disposal of Iotroxic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), to prevent skin and eye contact.
-
Ventilation: All handling of Iotroxic Acid for disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and unobstructed.
Disposal Procedures for Unused this compound
Unused or expired this compound should be treated as pharmaceutical waste and segregated for proper disposal. Do not discharge this compound down the drain, as it can persist in the environment and contribute to the formation of iodinated disinfection byproducts in water treatment facilities[1].
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all unused this compound in a designated, properly labeled, and leak-proof waste container.
-
Label the container as "Halogenated Organic Waste" and specifically list "this compound."
-
Do not mix with other categories of chemical waste, particularly non-halogenated solvents, strong acids, bases, or oxidizers, to prevent unintended chemical reactions[2][3].
-
-
Container Management:
-
Disposal and Recycling Options:
-
Recycling Programs: Investigate recycling programs offered by contrast media manufacturers. Some companies provide collection services to recycle the iodine from unused contrast agents. This is the most environmentally sound option.
-
Hazardous Waste Contractor: If recycling is not available, arrange for the disposal of the segregated waste through a licensed hazardous waste disposal contractor. The contractor will ensure the material is incinerated at a high temperature, which is the recommended method for destroying halogenated organic compounds.
-
Disposal of Patient-Excreted this compound
A significant environmental concern with iodinated contrast media is their excretion from patients post-administration. This compound is excreted chemically unchanged in urine and can enter aquatic environments. For clinical research settings, consider implementing the following:
-
Urine Collection: In a controlled clinical setting, collecting the urine of patients administered this compound for the initial 24 hours post-injection can significantly reduce environmental contamination. This collected waste should then be disposed of as hazardous chemical waste via incineration.
Data Summary for Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Pharmaceutical Waste | This compound is an iodine-containing organic molecule, classifying it as halogenated waste. |
| Primary Disposal Route | Collection for Recycling or High-Temperature Incineration | Recycling reclaims the elemental iodine, while incineration ensures the complete destruction of the organic molecule, preventing environmental release. |
| Secondary Disposal Route | Licensed Hazardous Waste Disposal Service | Ensures compliant and safe handling and disposal in accordance with national and local regulations. |
| Prohibited Disposal | Drain Disposal | Prevents contamination of waterways and the formation of harmful iodinated disinfection byproducts. |
| PPE Requirement | Safety Goggles, Lab Coat, Nitrile Gloves | Protects personnel from potential chemical splashes and skin contact. |
| Handling Area | Chemical Fume Hood | Minimizes the risk of inhaling aerosols or vapors. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Iotroxic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Iotroxic Acid. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and consistent use of PPE are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards should be worn at all times when handling this compound. In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned to protect against skin and clothing contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for aerosolization of the substance or if handling it in a poorly ventilated area, a NIOSH-approved respirator (e.g., an N95 or higher) should be used. Use of a respirator must be in accordance with a comprehensive respiratory protection program, including fit testing. |
Operational Plan for Handling this compound
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.
Safe Handling Procedures:
-
Review this safety guide and the available safety information for similar compounds before beginning any work.
-
Ensure all necessary PPE is readily available and in good condition.
-
Inspect containers of this compound for any damage or leaks before handling.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials.
Emergency and Disposal Plans
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as paper towels, to clean up the spill.
-
Clean: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Have the person drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Spill Response
The following diagram illustrates the step-by-step workflow for responding to an this compound spill in a laboratory setting.
Caption: Workflow for this compound Spill Response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
